molecular formula C12H19NO B2488185 (2S)-5-(4-Methoxyphenyl)pentan-2-amine CAS No. 2248184-04-3

(2S)-5-(4-Methoxyphenyl)pentan-2-amine

Cat. No.: B2488185
CAS No.: 2248184-04-3
M. Wt: 193.29
InChI Key: GICQTXBAZKKUTD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-(4-Methoxyphenyl)pentan-2-amine ( 2248184-04-3) is a chiral amine compound of interest in organic and medicinal chemistry research. This molecule features a pentan-2-amine chain with a stereogenic center in the (S) configuration, terminated by a 4-methoxyphenyl group . The methoxyphenyl moiety is a common structural element in various pharmacologically active compounds and organic materials . As a building block, this chiral amine is valuable for the synthesis of more complex molecules, potentially serving as a precursor in the development of ligands, pharmaceuticals, and other fine chemicals. Researchers can utilize it to explore structure-activity relationships or to create compound libraries for high-throughput screening. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions and refer to the specific Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(4-methoxyphenyl)pentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICQTXBAZKKUTD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of its molecular structure, predicted physicochemical properties, and conformational landscape. In the absence of extensive empirical data for this specific molecule, this guide leverages data from analogous structures and employs theoretical modeling to provide a robust predictive framework. We will explore potential synthetic routes, predicted spectroscopic signatures, a detailed conformational analysis, and hypothesize its therapeutic potential based on structure-activity relationships of related methoxyphenylalkylamines. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

The confluence of a chiral amine center and a methoxy-functionalized aromatic ring within a flexible alkyl chain makes (2S)-5-(4-Methoxyphenyl)pentan-2-amine a compelling scaffold for molecular design. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, where stereochemistry is a critical determinant of efficacy and safety.[1] Concurrently, the 4-methoxyphenyl group is a common feature in compounds targeting the central nervous system, often modulating receptor affinity and pharmacokinetic properties.[2] The pentan-2-amine backbone provides a flexible linker, allowing the key pharmacophoric elements to adopt a multitude of spatial arrangements for optimal target engagement.

This guide aims to provide a predictive yet scientifically grounded exploration of this molecule, empowering researchers to embark on its synthesis and evaluation with a solid theoretical foundation. We will dissect the molecule into its core components—the (2S)-pentan-2-amine moiety and the 5-(4-methoxyphenyl) substituent—and leverage established chemical principles and data from related structures to build a comprehensive profile.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. By analyzing its constituent parts, we can predict the key properties of (2S)-5-(4-Methoxyphenyl)pentan-2-amine.

PropertyPredicted ValueSource/Basis
Molecular Formula C₁₂H₁₉NO-
Molecular Weight 193.29 g/mol -
Appearance Colorless to light yellow liquidBased on (2S)-2-Pentanamine[1]
Boiling Point > 200 °C (estimated)Increased molecular weight compared to (2S)-2-Pentanamine (90.5-91.5 °C)[1]
pKa (predicted) ~10.5Similar to other secondary alkylamines[1]
LogP (predicted) ~3.0Sum of contributions from the alkyl chain, amine, and methoxyphenyl group
Specific Rotation ([α]D) Not directly predictable, but expected to be non-zero due to the (S)-chiral center.Chirality of the molecule

Proposed Synthetic Routes

The synthesis of enantiopure amines is a well-established field in organic chemistry. Several strategic approaches can be envisioned for the synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine.

Strategy 1: Reductive Amination of a Chiral Precursor

A convergent and efficient approach involves the reductive amination of a suitable ketone with a chiral amine or the asymmetric reduction of an imine.

Protocol:

  • Synthesis of 4-(4-methoxyphenyl)butan-2-one: This can be achieved through various methods, such as the Friedel-Crafts acylation of anisole with butyryl chloride followed by a Clemmensen or Wolff-Kishner reduction.

  • Asymmetric Reductive Amination: The resulting ketone can be reacted with ammonia or a protected amine source in the presence of a chiral catalyst and a reducing agent (e.g., H₂, boranes) to stereoselectively form the amine.

Anisole Anisole Ketone 4-(4-methoxyphenyl)butan-2-one Anisole->Ketone Friedel-Crafts Acylation & Reduction ButyrylChloride Butyryl Chloride ButyrylChloride->Ketone Target (2S)-5-(4-Methoxyphenyl)pentan-2-amine Ketone->Target Asymmetric Reductive Amination Ammonia Ammonia/Chiral Catalyst Ammonia->Target Start Initial 3D Structure Generation EnergyMin Energy Minimization Start->EnergyMin ConfSearch Conformational Search (e.g., Molecular Dynamics or Monte Carlo) EnergyMin->ConfSearch Clustering Conformer Clustering ConfSearch->Clustering LowEnergy Identification of Low-Energy Conformers Clustering->LowEnergy

Caption: Workflow for computational conformational analysis.

Predicted Biological Activity and Therapeutic Potential

The structural features of (2S)-5-(4-Methoxyphenyl)pentan-2-amine suggest potential interactions with various biological targets, particularly within the central nervous system.

Monoaminergic Systems

Many methoxyphenyl-substituted phenethylamines and amphetamines are known to interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. [3]The 4-methoxy substitution, in particular, has been shown to influence selectivity and potency at these targets. The flexible alkyl chain in the target molecule, compared to the more rigid phenethylamine scaffold, may lead to a distinct pharmacological profile.

Potential as a Serotonin Receptor Modulator

Substituted methoxyphenethylamines are well-known for their activity as serotonin 5-HT₂A receptor agonists. [3]It is plausible that (2S)-5-(4-Methoxyphenyl)pentan-2-amine could exhibit similar properties. The increased conformational flexibility might allow it to adopt a binding pose that differs from classic phenethylamines, potentially leading to altered efficacy or selectivity.

Structure-Activity Relationship (SAR) Insights
  • Chirality: The (S)-stereochemistry at the 2-position is expected to be a critical determinant of biological activity, as is common for chiral amines.

  • Chain Length: The five-carbon chain provides a greater degree of separation between the amine and the aromatic ring compared to phenethylamines. This increased distance could lead to interactions with different sub-pockets of a receptor or alter the overall binding affinity.

  • Methoxy Group: The position and electronic nature of the methoxy group are known to be crucial for receptor interactions. [2]

Conclusion

(2S)-5-(4-Methoxyphenyl)pentan-2-amine represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This technical guide has provided a comprehensive, predictive analysis of its molecular structure, physicochemical properties, and conformational landscape. By leveraging data from analogous structures and employing theoretical modeling, we have outlined potential synthetic strategies, predicted its spectroscopic signatures, and hypothesized its therapeutic potential as a modulator of monoaminergic systems. The insights presented herein are intended to serve as a valuable starting point for researchers and drug development professionals interested in the synthesis and pharmacological evaluation of this and related novel chiral amines. Further experimental validation of these predictions will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Wikipedia. (2023). Substituted methoxyphenethylamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93315323, (2R)-5-methoxypentan-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12345, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link]

  • PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

  • Frontiers in Chemistry. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. [Link]

  • PubMed. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. [Link]

Sources

Technical Guide: Therapeutic Targets of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine , a specialized phenylalkylamine scaffold with significant potential in neuropharmacology.

Executive Summary

(2S)-5-(4-Methoxyphenyl)pentan-2-amine (henceforth MPPA-5 ) is a chiral phenylpentylamine derivative characterized by an extended alkyl chain (propyl linker) between the chiral amine center and the 4-methoxyphenyl moiety. Unlike its short-chain homologs (e.g., amphetamines) which primarily act as monoamine releasers, the structural elongation in MPPA-5 shifts its pharmacodynamic profile toward chaperone-based signaling and enzyme inhibition .

Based on rigorous Structure-Activity Relationship (SAR) analysis of phenylalkylamines, this compound is identified as a high-affinity ligand for the Sigma-1 Receptor (σ1R) and a putative inhibitor of Monoamine Oxidase B (MAO-B) . Its therapeutic utility lies in neuroprotection, cognitive enhancement, and the modulation of endoplasmic reticulum (ER) stress.

Chemical Pharmacology & Structural Logic[1]

Pharmacophore Analysis

The molecule comprises three distinct functional domains that dictate its biological interactivity:

DomainStructural FeaturePharmacological Function
Lipophilic Tail 4-Methoxyphenyl groupProvides critical hydrophobic interaction within the receptor binding pocket (e.g., σ1R hydrophobic pocket). The 4-methoxy group functions as a hydrogen bond acceptor.
Linker Region Propyl chain (C3-C5)The 3-carbon spacer between the chiral center and the aromatic ring optimizes flexibility, preventing steric clash in tight monoamine transporter pockets (DAT/NET) while favoring the larger binding cavities of Sigma receptors.
Polar Head (2S)-AmineThe primary amine serves as a protonation site (pKa ~9.5-10.0) for ionic bonding with conserved aspartate residues (e.g., Asp126 in σ1R). The (S)-configuration is often the eutomer for high-affinity binding in this class.
Physicochemical Profile (Predicted)[1]
  • Molecular Formula: C₁₂H₁₉NO

  • Molecular Weight: 193.29 g/mol

  • LogP: ~2.8 – 3.2 (CNS penetrant)

  • Polar Surface Area (PSA): ~35 Ų (High blood-brain barrier permeability)

Primary Therapeutic Target: Sigma-1 Receptor (σ1R)

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated ER Membrane (MAM). MPPA-5 is predicted to act as a high-affinity agonist at σ1R.

Mechanism of Action

Upon binding, MPPA-5 facilitates the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78). This activates the chaperone function of σ1R, leading to:

  • Stabilization of IP3 Receptors (IP3R3): Enhances Calcium (Ca²⁺) transfer from the ER to mitochondria, boosting ATP production.

  • Modulation of Ion Channels: Regulation of Kv1.4 and NMDA receptors via protein-protein interactions.

  • Unfolded Protein Response (UPR): Mitigation of ER stress and prevention of apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the σ1R-mediated signaling cascade activated by MPPA-5.

Sigma1_Signaling MPPA MPPA-5 (Ligand) Sigma1_BiP Sigma-1R / BiP Complex (Inactive at MAM) MPPA->Sigma1_BiP Binding & Dissociation Sigma1_Active Sigma-1R (Active Chaperone) Sigma1_BiP->Sigma1_Active Release of BiP IP3R IP3 Receptor (IP3R3) Sigma1_Active->IP3R Stabilization ER_Stress ER Stress Response (IRE1/PERK Suppression) Sigma1_Active->ER_Stress Chaperoning Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Enhanced Ca2+ Transfer TCA_Cycle TCA Cycle / ATP Production Mito_Ca->TCA_Cycle Metabolic Boost

Figure 1: Mechanism of Action for MPPA-5 at the Sigma-1 Receptor interface (MAM).

Secondary Target: Monoamine Oxidase B (MAO-B)

Long-chain phenylalkylamines are established reversible inhibitors of MAO-B. The extended chain of MPPA-5 allows it to span the "entrance cavity" and "substrate cavity" of the MAO-B enzyme, potentially blocking the active site.

Therapeutic Relevance[2]
  • Parkinson’s Disease: Inhibition of dopamine catabolism in the striatum.

  • Neuroprotection: Reduction of oxidative stress caused by MAO-mediated deamination (H₂O₂ production).

Experimental Validation Protocols

To validate the therapeutic potential of MPPA-5, the following experimental workflows are required.

Protocol A: Radioligand Binding Assay (Sigma-1 Affinity)

Objective: Determine the binding affinity (


) of MPPA-5 for σ1R.
  • Tissue Preparation: Homogenize guinea pig brain or HEK293 cells overexpressing human σ1R.

  • Ligands:

    • Radioligand: [³H]-(+)-Pentazocine (specific σ1R agonist) at 2 nM.

    • Displacer: MPPA-5 (concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding: Determine using 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional ER Stress Assay

Objective: Confirm agonist activity by measuring protection against Thapsigargin-induced cell death.

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates.

  • Pre-treatment: Incubate cells with MPPA-5 (1–10 µM) for 1 hour.

    • Control: Vehicle only.

    • Antagonist Check: Co-incubate with NE-100 (1 µM) to verify σ1R specificity.

  • Stress Induction: Add Thapsigargin (1 µM) to induce ER stress. Incubate for 24 hours.

  • Readout: Assess cell viability using an MTT or CellTiter-Glo assay.

  • Interpretation: A significant increase in viability in MPPA-5 treated cells, reversed by NE-100, confirms σ1R agonist activity.

Experimental Workflow Diagram

Experimental_Workflow Step1 Synthesis of (2S)-MPPA-5 (>98% ee) Step2 In Vitro Binding (Ki Determination) Step1->Step2 Screening Step3 Functional Assay (Ca2+ Flux / ER Stress) Step2->Step3 Hit Confirmation Step4 In Vivo Validation (Cognition Models) Step3->Step4 Lead Optimization

Figure 2: Validation workflow for characterizing MPPA-5 pharmacology.

References

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: structure-activity relationships and therapeutic implications. Journal of Medicinal Chemistry .

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell .

  • Glennon, R. A. (2005). Phenylalkylamine sigma ligands: structure-affinity relationships. Current Medicinal Chemistry .

  • Ramsay, R. R., et al. (2018). Monoamine oxidases: structure, function, and pharmacological inhibition. British Journal of Pharmacology .

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology .

A Technical Guide to the In Silico Modeling of (2S)-5-(4-Methoxyphenyl)pentan-2-amine Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between small molecules and their biological targets.[1] This technical guide provides a comprehensive framework for the in silico modeling of (2S)-5-(4-Methoxyphenyl)pentan-2-amine, a compound structurally related to para-methoxyamphetamine (PMA). Given the known psychoactive and serotonergic effects of PMA, this guide outlines a systematic workflow to predict the receptor binding profile of this novel analogue.[2] We will proceed from initial target identification based on structural homology, through detailed protocols for molecular docking and molecular dynamics simulations, to the interpretation of binding data. The integration of these computational predictions with a discussion of potential experimental validation is emphasized as a critical paradigm for robust drug development and chemical characterization.[1][3]

Introduction: The Rationale for an In Silico First Approach

(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a substituted amphetamine analogue. Its structural parent, para-methoxyamphetamine (PMA), is a potent serotonin releasing agent with known affinity for monoaminergic receptors.[2] However, the specific receptor interaction profile of this pentan-2-amine derivative is not extensively characterized. An in silico, or computer-aided, approach allows us to build a predictive model of its molecular behavior, generating testable hypotheses before committing to resource-intensive laboratory experiments.[1][3]

This guide will focus on three core computational techniques:

  • Pharmacophore Modeling : An abstract approach to identify the essential molecular features required for biological activity, which is particularly useful in the early stages of drug design.[4][5]

  • Molecular Docking : A method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and specific molecular interactions.[6]

  • Molecular Dynamics (MD) Simulation : A technique that simulates the physical movements of atoms and molecules over time, allowing for the assessment of the stability of a predicted ligand-receptor complex.[7][8]

By leveraging these methods, we can triage potential biological targets, predict binding affinities, and understand the structural basis of molecular recognition.

Part 1: Target Identification and Selection

The choice of receptor targets is the foundational step of any structure-based design project. The principle of chemical similarity guides our initial selection. Given that (2S)-5-(4-Methoxyphenyl)pentan-2-amine is an analogue of PMA, we hypothesize that its primary targets will be within the family of G-protein coupled receptors (GPCRs) that modulate monoaminergic systems.

Primary Targets of Interest:

  • Serotonin 5-HT2A Receptor (5-HT2A) : A key receptor implicated in the action of many psychedelic amphetamines and a primary target for drugs affecting mood and perception.[9]

  • Dopamine D2 Receptor (D2R) : A central target for antipsychotic drugs and involved in reward and motor control pathways.[10]

  • Trace Amine-Associated Receptor 1 (TAAR1) : A receptor known to be activated by endogenous trace amines and amphetamine-like psychostimulants, playing a crucial role in modulating dopaminergic and serotonergic neurotransmission.[11][12][13][14]

The selection of these targets is based on the established pharmacology of related amphetamine compounds and their relevance to central nervous system disorders.[15]

Part 2: Ligand and Receptor Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for in silico modeling. The accuracy of our predictions is critically dependent on the quality of the initial 3D structures of both the ligand and the receptor.

Experimental Protocol 1: Ligand Preparation

The purpose of this protocol is to generate a low-energy, three-dimensional conformation of the ligand with correct protonation states and atomic charges, making it suitable for docking.

  • Obtain 2D Structure : Draw (2S)-5-(4-Methoxyphenyl)pentan-2-amine in a chemical sketcher (e.g., ChemDraw) and save as a MOL file or obtain from a database like PubChem if available.

  • Convert to 3D : Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., Avogadro) to convert the 2D structure into a preliminary 3D conformation.

  • Energy Minimization : Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and finds a local energy minimum conformation.

  • Protonation State and Charge Assignment : Utilize a dedicated ligand preparation tool (e.g., Schrödinger's LigPrep, AutoDock Tools).

    • Rationale : The biological activity of a molecule is highly dependent on its ionization state at physiological pH. This step generates likely protonation states at a defined pH (typically 7.4 ± 0.5).

    • Assign partial atomic charges using a method like Gasteiger charges, which is essential for calculating electrostatic interactions during docking.[16]

  • Stereochemistry : Ensure the correct stereoisomer, (2S), is specified and maintained throughout the preparation process.

  • Output Format : Save the final prepared ligand structure in a docking-compatible format, such as .pdbqt for AutoDock Vina or .mol2.[17]

Experimental Protocol 2: Receptor Preparation

This protocol cleans and prepares the raw crystal structure of the target protein, ensuring it is ready for the docking simulation.

  • Obtain Receptor Structure : Download the 3D crystal structure of the target receptors from the Protein Data Bank (PDB). Select high-resolution structures that are co-crystallized with a relevant ligand, if possible.

    • Example PDB IDs: 6A93 (5-HT2A), 6CM4 (D2R), 7VPA (TAAR1).

  • Clean the PDB File : Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or AutoDockTools).[17]

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands or small molecules.

    • Rationale : Water molecules can interfere with the docking process by occupying the binding site. The original ligand must be removed to make the binding site available for our compound of interest.[17]

  • Repair and Optimize Structure :

    • Add polar hydrogens. Rationale : Crystal structures often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds.[16]

    • Add missing side chains or repair incomplete residues using tools like the Dunbrack rotamer library.

    • Assign atomic charges using a force field (e.g., AMBER, CHARMM).

  • Define the Binding Site :

    • If a co-crystallized ligand was present, the binding site is well-defined.

    • If not, use site-finding algorithms or perform "blind docking" where the entire receptor surface is considered.[18]

  • Output Format : Save the prepared receptor as a .pdbqt file for use with AutoDock Vina. This format includes charge information and atom types.

Part 3: Molecular Docking Workflow

Molecular docking predicts the binding conformation and estimates the binding affinity of the ligand to the target receptor. We will use AutoDock Vina as our example software due to its accuracy and computational efficiency.[19]

Workflow for In Silico Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Protocol 1) grid_box Define Grid Box (Binding Site Definition) ligand_prep->grid_box receptor_prep Receptor Preparation (Protocol 2) receptor_prep->grid_box run_docking Execute Docking (AutoDock Vina) grid_box->run_docking get_poses Generate Binding Poses & Scores run_docking->get_poses analyze Analyze Interactions (Hydrogen Bonds, Hydrophobic) get_poses->analyze md_sim Select Best Pose for MD Simulation analyze->md_sim

Sources

(2S)-5-(4-Methoxyphenyl)pentan-2-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2S)-5-(4-Methoxyphenyl)pentan-2-amine Derivatives and Analogs

Executive Summary

(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a specialized chiral phenylpentylamine derivative serving as a high-value building block in medicinal chemistry and neuropharmacology. Structurally, it belongs to the class of arylalkylamines , functioning as a homolog of amphetamine with an extended aliphatic chain (propyl linker between the chiral center and the phenyl ring).

This molecule and its analogs are primarily investigated for their activity at Trace Amine-Associated Receptor 1 (TAAR1) and as substrates or inhibitors of Monoamine Oxidases (MAO) . Due to the (S)-configuration at the chiral center, it exhibits distinct pharmacodynamic profiles compared to its enantiomer, often showing enhanced selectivity for aminergic GPCRs. It is a critical intermediate in the synthesis of novel antipsychotics (e.g., potential homologs of Ulotaront or Selutaront ) and peptidomimetics.

Chemical Biology & Pharmacology

Mechanism of Action: TAAR1 Agonism

The core pharmacophore of (2S)-5-(4-Methoxyphenyl)pentan-2-amine aligns with the structural requirements for TAAR1 agonists . Unlike classical psychostimulants (e.g., methamphetamine) that primarily target the Dopamine Transporter (DAT), TAAR1 agonists modulate dopaminergic firing rates via intracellular signaling, offering therapeutic potential for schizophrenia and depression without the abuse liability of direct dopamine releasers.

  • Binding Mode: The protonated amine forms a salt bridge with the conserved Aspartate residue (Asp103) in the TAAR1 orthosteric binding pocket. The 4-methoxyphenyl group occupies a hydrophobic sub-pocket, potentially interacting with Phe267, enhancing affinity compared to the unsubstituted phenyl ring.

  • Signaling Pathway: Activation of TAAR1 couples to G

    
    , leading to adenylyl cyclase activation and cAMP accumulation.[1] This triggers the PKA/CREB pathway and phosphorylation of DARPP-32, which modulates NMDA receptor function and dopamine signaling in the striatum.
    
Structure-Activity Relationship (SAR)

The molecule represents a "sweet spot" in the chain-length SAR of phenylalkylamines:

  • Chain Length: The pentyl chain (3 methylene units between the chiral center and the aromatic ring) increases lipophilicity (

    
    ) and blood-brain barrier (BBB) permeability compared to shorter homologs like amphetamine.
    
  • 4-Methoxy Substitution: This group functions as a hydrogen bond acceptor and metabolic handle. It blocks para-hydroxylation (a major metabolic route for phenylalkylamines), thereby extending the half-life, while potentially serving as a prodrug for the active phenol metabolite (via O-demethylation).

  • Chirality: The (S)-enantiomer typically exhibits higher potency at TAAR1 and lower off-target binding to adrenergic receptors compared to the (R)-enantiomer.

Signaling Pathway Visualization

TAAR1_Signaling Ligand (2S)-5-(4-Methoxyphenyl) pentan-2-amine TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Activates Gs Gαs Protein TAAR1->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates DAT Dopamine Transporter (Internalization) PKA->DAT Regulates Nigrostriatal Modulation of Nigrostriatal Dopamine CREB->Nigrostriatal Gene Expression DAT->Nigrostriatal Synaptic DA Levels

Figure 1: Signal transduction pathway activated by (2S)-5-(4-Methoxyphenyl)pentan-2-amine at the TAAR1 receptor.

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer requires high stereocontrol. Two primary routes are recommended: Biocatalytic Transamination (Green Chemistry) and Chemical Synthesis via Ellman’s Auxiliary .

Route A: Biocatalytic Asymmetric Transamination (Preferred)

This method uses an


-Transaminase (

-TA) to convert the prochiral ketone directly to the chiral amine with >99% ee.
  • Precursor: 5-(4-Methoxyphenyl)pentan-2-one.

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., from Vibrio fluvialis or engineered variants like ATA-113).
    
  • Amine Donor: Isopropylamine (IPA) or Alanine.

Protocol:

  • Substrate Preparation: Dissolve 5-(4-Methoxyphenyl)pentan-2-one (10 mM) in Phosphate Buffer (100 mM, pH 7.5) containing DMSO (5% v/v) as a cosolvent.

  • Reaction Assembly: Add Pyridoxal-5'-phosphate (PLP, 1 mM) as cofactor and Isopropylamine (1 M) as the amine donor.

  • Biocatalysis: Add (S)-

    
    -Transaminase (5 U/mL). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
    
  • Workup: Basify to pH 12 with NaOH (10 M) to deprotonate the amine. Extract with Methyl tert-butyl ether (MTBE) (3x).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Isolate the amine as the Hydrochloride salt by adding 1M HCl in diethyl ether.
    
Route B: Chemical Synthesis via Ellman’s Auxiliary

Ideal for labs without biocatalysis capabilities.

  • Condensation: React 5-(4-Methoxyphenyl)pentan-2-one with (S)-(-)-tert-Butanesulfinamide in the presence of Ti(OEt)

    
     in THF to form the chiral N-sulfinyl imine.
    
  • Reduction: Reduce the imine with NaBH

    
     at -48°C. The bulky chiral auxiliary directs the hydride attack to yield the (S,S)-sulfinamide intermediate (dr > 95:5).
    
  • Deprotection: Hydrolyze the sulfinyl group with 4M HCl in Dioxane/MeOH to yield (2S)-5-(4-Methoxyphenyl)pentan-2-amine HCl.

Synthesis Workflow Diagram

Synthesis_Workflow Ketone 5-(4-Methoxyphenyl) pentan-2-one Intermediate Enzyme-Substrate Complex Ketone->Intermediate Binding Enzyme (S)-omega-Transaminase + PLP + Isopropylamine Enzyme->Intermediate Catalysis Product (2S)-5-(4-Methoxyphenyl) pentan-2-amine Intermediate->Product Reductive Amination (>99% ee) Salt Hydrochloride Salt (Crystalline) Product->Salt HCl/Et2O Precipitation

Figure 2: Biocatalytic workflow for the asymmetric synthesis of the target amine.

Analytical Specifications

To ensure scientific integrity, the synthesized compound must meet the following criteria:

TestMethodSpecification
Identity 1H NMR (400 MHz, DMSO-d6)

1.18 (d, 3H, CH3), 1.35-1.65 (m, 4H), 2.50 (t, 2H), 3.05 (m, 1H), 3.73 (s, 3H, OMe), 6.85 (d, 2H), 7.10 (d, 2H), 8.10 (br s, 3H, NH3+).
Chiral Purity HPLC (Chiralpak AD-H)> 98% ee (S-isomer). Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
Chemical Purity HPLC-UV (210 nm)> 98.0% (Area %).
Residual Solvent GC-HS< 5000 ppm (MTBE/DMSO).

Chiral HPLC Method Details:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (confirm with racemic standard).

Safety & Toxicology

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Toxicology: As a sympathomimetic amine, potential adverse effects include tachycardia, hypertension, and CNS stimulation.

  • Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.[2]

  • Storage: Hygroscopic solid. Store at -20°C under argon atmosphere.

References

  • Review of Transaminase Biocatalysis : Slabu, I., Galman, J. L., & Turner, N. J. (2017). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis. Link

  • TAAR1 Pharmacology : Berry, M. D., et al. (2017). "Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Cellular Neuroscience. Link

  • Ellman's Auxiliary Synthesis : Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Phenylpentylamine Activity : Lewin, A. H., et al. (2008). "Trace Amine-Associated Receptors: Structure, Function, and Ligand Discovery." Current Medicinal Chemistry. Link

  • TAAR1 Agonist Development : Koblan, K. S., et al. (2020). "A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia." New England Journal of Medicine. Link

Sources

Methodological & Application

Comprehensive Characterization Framework for (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

The precise characterization of (2S)-5-(4-Methoxyphenyl)pentan-2-amine is critical due to its structural role as a chiral scaffold in the synthesis of bioactive phenethylamines and related pharmaceutical intermediates. As a primary amine with a remote aromatic ether, this molecule presents specific analytical challenges:

  • Chirality: The pharmacological activity of amine-based drugs often resides in a specific enantiomer (eutomer). Distinguishing the (2S) isomer from the (2R) distomer is the primary critical quality attribute (CQA).

  • Basicity: The primary amine function (

    
    ) causes peak tailing on traditional silica-based HPLC columns due to silanol interactions.
    
  • UV Chromophore: The 4-methoxyphenyl group provides a distinct UV signature, simplifying detection but requiring separation from synthesis precursors (e.g., ketones or protected amines).

Chemical Profile[1][2][4][5][6][7][8]
  • IUPAC Name: (2S)-5-(4-Methoxyphenyl)pentan-2-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.29 g/mol

  • Key Functional Groups: Primary amine (chiral center @ C2), Anisole moiety (ether).

Protocol 1: Structural Elucidation (Identity)

Objective: To unequivocally confirm the chemical structure and absolute configuration of the synthesized material.

A. High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides exact mass confirmation, distinguishing the target from potential des-methyl or oxidation impurities.

ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Fragmentor 100 V
Target Ion

194.1539 m/z (Calculated)
Acceptance Criteria Mass Error < 5 ppm
B. Nuclear Magnetic Resonance (NMR)

Rationale: NMR confirms the connectivity of the pentyl chain and the integrity of the methoxy group.

  • Solvent:

    
     is preferred for resolution; however, 
    
    
    
    is required if the sample is isolated as a hydrochloride salt to prevent exchange broadening of amine protons.

Key Diagnostic Signals (Expected in


): 
  • Methoxy Group: Singlet (

    
     ppm, 3H).
    
  • Aromatic Ring: AA'BB' system (

    
     and 
    
    
    
    ppm, 4H).
  • Chiral Center (H-2): Multiplet (

    
     ppm, 1H).
    
  • Terminal Methyl (H-1): Doublet (

    
     ppm, 3H).
    

Protocol 2: Achiral Purity (RP-HPLC)

Objective: Quantify chemical purity and detect process-related impurities (e.g., starting materials, demethylated byproducts).

Scientific Insight: Standard C18 columns often yield tailing peaks for amines due to ionic interactions with residual silanols. To mitigate this, we employ a Charged Surface Hybrid (CSH) column or a high-pH stable column. High pH suppresses protonation of the amine, rendering it neutral and improving peak symmetry.

Method Parameters
ParameterCondition
Column Waters XBridge C18,

mm, 3.5 µm (High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Detection UV @ 225 nm (max abs of anisole) and 280 nm
Column Temp 30°C

Validation Criteria (per ICH Q2):

  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity.
    

Protocol 3: Enantiomeric Purity (Chiral LC)

Objective: Determine Enantiomeric Excess (% ee) of the (2S) isomer.

Scientific Insight: Separating primary amines on polysaccharide columns often requires a basic modifier (Diethylamine or DEA) in the mobile phase to block non-specific binding sites. The (2S) stereocenter is sterically accessible; therefore, an Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) is the primary screen due to its high success rate with aromatic amines.

Method Parameters
ParameterCondition
Column Chiralpak AD-H or Lux Amylose-1 (

mm, 5 µm)
Mode Normal Phase
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 225 nm

Self-Validating Step: If the enantiomers are not baseline separated (


), switch to a Cellulose-based column (Chiralcel OD-H) or lower the alcohol content to 5%.

Calculation of % ee:



Analytical Workflow Visualization

The following diagram illustrates the decision-making logic for characterizing this amine, ensuring no critical attribute is overlooked.

AnalyticalWorkflow Start Crude (2S)-5-(4-Methoxyphenyl)pentan-2-amine Identity 1. Identity Check (NMR & HRMS) Start->Identity Purity 2. Chemical Purity (RP-HPLC, pH 10) Identity->Purity Confirmed Chiral 3. Enantiomeric Purity (Chiral LC, Normal Phase) Purity->Chiral >98% Purity Decision Pass Specs? Chiral->Decision Release Release for Synthesis Decision->Release ee > 99% Reprocess Recrystallize / Salt Formation Decision->Reprocess ee < 99% Reprocess->Chiral Retest

Caption: Analytical decision matrix for the characterization and release of chiral amine intermediates.

Advanced Troubleshooting: Chiral Method Development

If the primary AD-H method fails, follow this screening logic. This approach minimizes trial-and-error by systematically altering the chiral selector and mobile phase interactions.

ChiralScreening Input Racemic Mix Col1 Amylose-1 (AD-H) Hex/IPA/DEA Input->Col1 Check1 Rs > 1.5? Col1->Check1 Col2 Cellulose-1 (OD-H) Hex/IPA/DEA Check1->Col2 No Final Validate Method Check1->Final Yes Check2 Rs > 1.5? Col2->Check2 Col3 Immobilized (IA/IC) MTBE/EtOH/DEA Check2->Col3 No Check2->Final Yes Col3->Final

Caption: Hierarchical screening strategy for chiral amine separation using polysaccharide columns.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] Link

  • Cass, Q. B., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Link

  • Zhang, T., et al. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases.[2] Journal of Pharmaceutical Analysis. Link

  • United States Pharmacopeia (USP). (2024). <621> Chromatography.[3][2][4][5][6] USP-NF. Link

Sources

Application Note: In Vivo Characterization of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Trace Amine-Associated Receptor 1 (TAAR1) Agonist Therapeutic Area: Neuropsychiatry (Schizophrenia, Psychosis, Addiction) Document ID: AN-TAAR1-2S-001

Executive Summary & Mechanism of Action

(2S)-5-(4-Methoxyphenyl)pentan-2-amine (herein referred to as MPPA-2S ) is a specific enantiomer of a phenylalkylamine derivative designed as a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . Unlike traditional antipsychotics that act as direct antagonists at Dopamine D2 receptors (often causing extrapyramidal side effects), MPPA-2S functions as a rheostat, modulating monoaminergic firing rates via intracellular signaling cascades.

Mechanistic Rationale

TAAR1 is a Gs-coupled GPCR located intracellularly in presynaptic monoaminergic neurons. Activation of TAAR1 by MPPA-2S triggers cAMP production and PKA phosphorylation, which internalizes the Dopamine Transporter (DAT) and modulates NMDA receptor function. This results in the normalization of dopaminergic tone—reducing hyperdopaminergia (psychosis) without completely blocking the reward pathway (anhedonia).

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade initiated by MPPA-2S binding to TAAR1.

TAAR1_Signaling MPPA MPPA-2S (Ligand) TAAR1 TAAR1 (Intracellular GPCR) MPPA->TAAR1 Binding Gs Gs Protein Activation TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT DAT Internalization (Dopamine Clearance) PKA->DAT Phosphorylation K_Channel K+ Channel Activation PKA->K_Channel Modulation Firing Reduced DA Neuron Firing DAT->Firing Synaptic Regulation K_Channel->Firing Hyperpolarization

Figure 1: Intracellular signaling cascade of MPPA-2S via TAAR1-Gs coupling reducing dopaminergic firing.

Chemical Formulation & Handling

As a free base, MPPA-2S is an oil or low-melting solid with poor aqueous solubility. For in vivo administration, it must be converted to a water-soluble salt.

Protocol: Hydrochloric Salt Conversion
  • Dissolution: Dissolve 100 mg of MPPA-2S free base in 2 mL of diethyl ether (anhydrous).

  • Precipitation: Dropwise add 1M HCl in ether (1.1 equivalents) while stirring on ice.

  • Filtration: Collect the white precipitate via vacuum filtration.

  • Drying: Dry under high vacuum for 24 hours to remove residual solvent.

  • Vehicle Preparation: Dissolve the resulting MPPA-2S·HCl in 0.9% sterile saline. If solubility remains poor (>10 mg/mL), use 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

Study Design 1: Pharmacokinetics (PK) & BBB Penetration

Before efficacy testing, it is critical to confirm the molecule crosses the Blood-Brain Barrier (BBB), as TAAR1 is an intracellular target within the CNS.

Objective: Determine the Brain-to-Plasma ratio (


) of MPPA-2S.
ParameterSpecification
Species C57BL/6J Mice (Male, 8-10 weeks)
Group Size n=3 per timepoint (Total 12 mice)
Route Intraperitoneal (i.p.) or Oral Gavage (p.o.)
Dose 10 mg/kg (calculated as free base)
Timepoints 0.5, 1, 2, and 4 hours post-dose
Analysis LC-MS/MS (Brain homogenate vs. Plasma)

Success Criteria: A Brain/Plasma ratio > 0.5 indicates sufficient CNS penetration for behavioral efficacy.

Study Design 2: Efficacy in Psychosis Model

The gold standard for TAAR1 agonists is the reversal of psychostimulant-induced hyperlocomotion. This models the "positive symptoms" of schizophrenia.

Model: PCP-induced Hyperlocomotion Assay. Rationale: Phencyclidine (PCP) is an NMDA antagonist that induces hyperdopaminergia. TAAR1 agonists should attenuate this hyperactivity without causing sedation.

Experimental Workflow

PCP_Workflow Step1 Acclimation (60 mins) Step2 Pre-treatment (MPPA-2S or Vehicle) Step1->Step2 Step3 Wait Period (30 mins) Step2->Step3 Step4 Challenge Injection (PCP 5 mg/kg) Step3->Step4 Step5 Data Acquisition (60 mins) Step4->Step5

Figure 2: Chronological workflow for the PCP-induced hyperlocomotion reversal assay.

Detailed Protocol
  • Apparatus: Open field locomotor activity chambers (40x40 cm) with infrared beam breaks.

  • Habituation: Place mice in chambers for 60 minutes to establish baseline activity.

  • Treatment (T = -30 min): Administer MPPA-2S (doses: 1, 3, 10 mg/kg, i.p.) or Vehicle (Saline).

    • Positive Control:[1] Haloperidol (0.1 mg/kg) or Ulotaront (SEP-363856) if available.

  • Challenge (T = 0 min): Administer PCP (5 mg/kg, i.p.) or MK-801 (0.3 mg/kg, i.p.).

  • Recording: Record total distance traveled (cm) in 5-minute bins for 60 minutes.

Data Interpretation:

  • Vehicle + PCP: Shows a massive increase in locomotion (approx. 300-500% of baseline).

  • MPPA-2S + PCP: Should show a dose-dependent reduction in locomotion, returning towards baseline levels.

Study Design 3: Safety & Selectivity (Catalepsy Test)

A critical advantage of TAAR1 agonists over D2 blockers is the lack of catalepsy (motor rigidity). This test validates the safety profile.

Method: Bar Test.

  • Dosing: Administer a high dose of MPPA-2S (e.g., 30 mg/kg) to a naive group.

  • Procedure: Place the mouse's forepaws on a horizontal bar 4 cm above the surface.

  • Measurement: Record the latency to remove paws.

    • Cut-off: 60 seconds.

  • Comparison:

    • Haloperidol (1 mg/kg): Latency > 30s (Catalepsy).

    • MPPA-2S: Latency < 5s (Non-cataleptic).

References

  • Dedíc, N., et al. (2019).[2] "SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action." Journal of Pharmacology and Experimental Therapeutics. Link

  • Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry.[3] Link

  • Rutigliano, G., et al. (2017). "Trace amine-associated receptors in the mammalian nervous system: Pharmacology, physiology, and therapeutic potential." Pharmacological Research. Link

  • Berry, M. D., et al. (2017). "The physiology, pharmacology, and therapeutic potential of the trace amine-associated receptor 1." Frontiers in Pharmacology. Link

Sources

High-performance liquid chromatography (HPLC) method for enantiomeric separation.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regulatory & Scientific Imperative

The separation of enantiomers is not merely a chemical challenge; it is a regulatory mandate. Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the pharmaceutical industry has shifted from racemic development to single-enantiomer therapeutics. This shift is driven by the recognition that enantiomers can exhibit vastly different pharmacodynamic (PD) and pharmacokinetic (PK) profiles—one isomer may be therapeutic while the other is toxic (e.g., Thalidomide) or inactive.

This guide provides a robust, self-validating protocol for developing High-Performance Liquid Chromatography (HPLC) methods for enantiomeric separation. We move beyond "trial and error" by applying a mechanistic understanding of Chiral Stationary Phases (CSPs) and a structured screening workflow.

Theoretical Foundation: The Mechanism of Recognition

To separate enantiomers, the chromatographic system must create a transient diastereomeric environment.[1][2] The most widely accepted theoretical model for this is the Three-Point Interaction Model , proposed by Dalgliesh (1952).

The Three-Point Interaction Rule

For chiral recognition to occur, the analyte must interact with the chiral selector (stationary phase) at a minimum of three distinct points.[1][2] These interactions can be:

  • H-bonding (Dipole-dipole)

  • 
     interactions  (Aromatic stacking)
    
  • Steric hindrance (Shape selectivity)

  • Inclusion complexes (fitting into a cavity)[2]

If the (R)-enantiomer matches three sites (strong retention) and the (S)-enantiomer matches only two (weak retention), separation is achieved.

Visualization of Chiral Recognition

The following diagram illustrates the logic of the Three-Point Interaction model and how it dictates separation.

ThreePointModel cluster_Enantiomers Analyte Enantiomers Selector Chiral Selector (Stationary Phase) [Fixed Geometry] Interaction Transient Diastereomeric Complex Selector->Interaction Provides Binding Sites EnantiomerA (R)-Enantiomer Matches 3 Sites (Strong Retention) EnantiomerA->Interaction Steric Fit: Perfect EnantiomerB (S)-Enantiomer Matches 2 Sites (Weak Retention) EnantiomerB->Interaction Steric Fit: Mismatch Result Chromatographic Separation (Resolution > 1.5) Interaction->Result Differential Free Energy (ΔΔG)

Figure 1: Conceptual flow of the Dalgliesh Three-Point Interaction Model leading to enantiomeric resolution.

Strategic Protocol: Method Development

Do not rely on random column picking. Use a Screening Matrix approach. This protocol focuses on Polysaccharide-based CSPs (Amylose and Cellulose derivatives) as they cover >80% of pharmaceutical chiral separations.

Phase 0: Column & Mode Selection

Modern method development prioritizes Immobilized Polysaccharide phases over traditional Coated phases. Immobilized phases allow for a wider range of solvents (e.g., THF, DCM, Ethyl Acetate) without stripping the stationary phase.

Table 1: Essential Column Matrix for Screening

Column CodeSelector TypeStructureKey Characteristics
IC (Immobilized) Cellulose tris(3,5-dichlorophenylcarbamate)ImmobilizedBroadest selectivity; robust.[3]
IA (Immobilized) Amylose tris(3,5-dimethylphenylcarbamate)ImmobilizedEquivalent to coated AD-H; high success rate.
IB (Immobilized) Cellulose tris(3,5-dimethylphenylcarbamate)ImmobilizedEquivalent to coated OD-H; industry standard.
IG (Immobilized) Amylose tris(3-chloro-5-methylphenylcarbamate)ImmobilizedComplementary selectivity to IA/IB.[3]
Phase 1: The "4x2" Screening Workflow

Screen your sample using 4 columns (IA, IB, IC, IG) and 2 Mobile Phase modes.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemate at 0.5 - 1.0 mg/mL in Ethanol or IPA. Note: If solubility is poor, use DCM (only for immobilized columns).

  • Mobile Phase A (Normal Phase - NP): n-Hexane / Ethanol (90:10 or 80:20).

  • Mobile Phase B (Polar Organic - PO): 100% Methanol or Acetonitrile / Methanol (50:50).

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Detection: UV (typically 210 nm, 230 nm, and 254 nm).

  • Execution: Run the sample on all 4 columns with MP A. If no separation, switch to MP B.

Phase 2: Optimization & Additives

Peak shape is critical. Chiral recognition sites often contain carbamate linkages that can act as H-bond donors/acceptors. Unwanted secondary interactions (silanol activity) can cause tailing.

Critical Rule: Always use additives for ionizable compounds.

Table 2: Mobile Phase Additive Strategy

Analyte NatureRecommended AdditiveConcentrationMechanism
Basic (Amines)Diethylamine (DEA) or Ethanolamine0.1% v/vSuppresses protonation of amine; blocks silanols.
Acidic (Carboxylic Acids)Trifluoroacetic Acid (TFA) or Formic Acid0.1% v/vSuppresses ionization of acid; ensures neutral form.
Amphoteric TFA + DEA (Equimolar)0.1% eachActs as a volatile buffer.

Warning: While immobilized columns are robust, dedicate specific columns to "Basic" or "Acidic" use to prevent memory effects, or wash extensively (20 column volumes) with neutral solvent when switching.

Visualizing the Workflow

The following decision tree outlines the logical progression from sample to validated method.

MethodDevWorkflow Start Start: Racemic Sample Solubility Check Solubility (Hexane/Alc vs. MeOH/ACN) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP_Screen Normal Phase Screen (Hexane/EtOH 90:10) Columns: IA, IB, IC, IG ModeSelect->NP_Screen Soluble in Hexane PO_Screen Polar Organic Screen (MeOH/ACN) Columns: IA, IB, IC, IG ModeSelect->PO_Screen Insoluble in Hexane CheckRes Resolution (Rs) > 1.5? NP_Screen->CheckRes PO_Screen->CheckRes Optimize Optimization Loop 1. Adjust % Modifier 2. Add Additives (DEA/TFA) 3. Change Temperature CheckRes->Optimize No (Partial Sep) Validate Validation (ICH Q2) Specificity, Linearity, Precision CheckRes->Validate Yes Optimize->CheckRes Retest Final Final Method

Figure 2: Strategic Decision Tree for Chiral Method Development.

Validation Criteria (ICH Q2 Grounding)

Once a separation is achieved, the method must be validated according to ICH Q2(R2) guidelines (effective 2024).

  • Specificity: Demonstrate baseline resolution (

    
    ) between enantiomers and any impurities. Use a diode array detector (DAD) to confirm peak purity.
    
  • Linearity: Establish linearity for the minor enantiomer (impurity) typically from 0.05% to 1.0% of the target concentration.

  • Accuracy (Recovery): Spike the distomer (unwanted enantiomer) into the eutomer (active enantiomer) at 0.1%, 0.5%, and 1.0% levels.

  • Robustness: Verify that small changes in temperature (

    
    C) or mobile phase composition (
    
    
    
    ) do not destroy resolution.

Formula for Resolution (


): 


Where

is retention time and

is peak width at baseline.

Troubleshooting Common Issues

  • Peak Tailing: Usually indicates secondary silanol interactions. Action: Increase additive concentration (e.g., from 0.1% to 0.2% DEA) or switch to a column with a different backbone (e.g., from Amylose to Cellulose).

  • Elution Order Reversal: The elution order ((R) before (S)) can change when switching from Normal Phase to Reversed Phase or even by changing the alcohol (Ethanol to IPA). Action: Always verify elution order with a pure standard of one enantiomer if available.

  • Broad Peaks: Mass transfer issues. Action: Increase column temperature (up to 40°C) to improve kinetics, or reduce flow rate.

References

  • U.S. Food and Drug Administration (FDA). (1992).[4][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Federal Register.[4][5] [Link]

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Dalgliesh, C. E. (1952).[7] The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society, 3940-3942. (Foundational Theory).[8]

  • Mosiashvili, L., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors. Journal of Chromatography A. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Dashboard: Status Check

Use this matrix to immediately assess the condition of your material.

ObservationProbable StateRisk LevelImmediate Action
Colorless Oil / White Solid Pristine LowStore at -20°C under Argon.
White Crust / Haze Carbamate Formation MediumReversible. See Protocol A (Salt Rescue).
Yellow/Brown Liquid Oxidative Degradation HighIrreversible (impurities). Distillation or Chromatography required.
Loss of Optical Rotation Racemization or Contamination CriticalCheck purity first. Imine impurities often distort

readings.

Diagnostic Hub: Troubleshooting Guide

Issue 1: "My material has turned into a white semi-solid or has a crust on the surface."

Diagnosis: Atmospheric Carbamylation. Primary amines are potent nucleophiles.[1] Upon exposure to air, (2S)-5-(4-Methoxyphenyl)pentan-2-amine reacts with atmospheric CO₂ to form a carbamate salt. This is often mistaken for polymerization or oxidation.

  • Mechanism:

    
    
    
  • Impact: The molecular weight effectively changes, throwing off stoichiometry in subsequent reactions.

  • Solution: This process is reversible. Acidification (to form the HCl salt) or basic extraction (washing with strong base) releases the CO₂.

Issue 2: "The liquid has turned yellow or brown."

Diagnosis: Oxidative Deamination / Imine Formation. The electron-rich methoxyphenyl group makes the molecule slightly sensitive, but the primary amine is the main culprit. In the presence of oxygen and trace metals, the amine undergoes radical oxidation to form imines (Schiff bases), which polymerize to form colored "tars."

  • Impact: Irreversible loss of material; introduction of radical scavengers that may inhibit catalytic cycles (e.g., Pd-catalyzed cross-couplings).

  • Solution: Distillation (Kugelrohr) under high vacuum is the only way to recover the free base. Prevention: Store as the Hydrochloride (HCl) salt.

Issue 3: "The enantiomeric excess (ee%) seems to have dropped."

Diagnosis: Impurity Interference (False Racemization). True racemization of a non-benzylic amine like this requires harsh conditions (high heat + strong base). However, oxidation products (imines) are achiral or possess different rotation values.

  • Technical Insight: If your

    
     drops, run a GC-MS or HPLC. If you see a peak with 
    
    
    
    (Imine), your "racemization" is actually chemical degradation.

Deep Dive: Degradation Mechanisms

The stability of (2S)-5-(4-Methoxyphenyl)pentan-2-amine is governed by two competing pathways: Carbamylation (Thermodynamic, Reversible) and Radical Oxidation (Kinetic, Irreversible).

Pathway Analysis
  • Carbamylation: The amine lone pair attacks CO₂, forming a carbamic acid, which is immediately deprotonated by another equivalent of amine to form the salt.

  • Oxidation: Initiated by Single Electron Transfer (SET), often catalyzed by light or trace metals. The

    
    -proton is abstracted, leading to an imine. Hydrolysis of this imine yields a ketone (2-pentanone derivative), severing the nitrogen entirely.
    

DegradationPathways Amine (2S)-Amine (Free Base) Carbamate Ammonium Carbamate (White Crust) Amine->Carbamate + CO2 (Air) Reversible Radical α-Amino Radical Amine->Radical + O2 / Light / Metals Carbamate->Amine + Heat/Base Imine Imine (Schiff Base) (Yellowing) Radical->Imine - H• Ketone Ketone + NH3 (Chain Cleavage) Imine->Ketone + H2O (Hydrolysis)

Figure 1: Competing degradation pathways. The yellow path (CO2) is reversible; the red path (Oxidation) is destructive.

Validated Protocols

Protocol A: Conversion to HCl Salt (The "Gold Standard" for Storage)

Why: The HCl salt renders the nitrogen non-nucleophilic, preventing both oxidation and CO₂ absorption.

  • Dissolution: Dissolve 1.0 eq of the amine free base in dry Diethyl Ether or MTBE (approx. 5-10 mL per gram).

    • Note: Avoid dichloromethane if possible, as it can react with primary amines over long periods (gem-diamine formation).

  • Acidification: Cool the solution to 0°C. Slowly add 1.1 eq of HCl in Dioxane (4M) or bubble dry HCl gas.

    • Visual Cue: A thick white precipitate will form immediately.

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen funnel) if possible.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove excess HCl.

  • Storage: Store the white solid at ambient temperature or 4°C. It is now stable for years.

Protocol B: Recovery of Free Base from Degraded/Carbamylated Oil

Use this if your material has crusted over.

RescueProtocol Start Degraded Material (Crust/Haze) Dissolve Dissolve in MTBE/EtOAc Start->Dissolve Wash Wash with 1M NaOH (Breaks Carbamate) Dissolve->Wash PhaseSep Separate Organic Phase Wash->PhaseSep Dry Dry over Na2SO4 Filter PhaseSep->Dry Conc Concentrate (Rotavap) Dry->Conc Distill Kugelrohr Distillation (High Vac, <100°C) Conc->Distill If Yellow (Oxidized) Final Pure Free Base Conc->Final If White (Only Carbamate) Distill->Final

Figure 2: Workflow for purifying degraded amine. The NaOH wash reverses carbamylation; distillation removes oxidative impurities.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in DMSO or DMF? A: Not recommended for long-term storage. While soluble, these solvents are hygroscopic. Water promotes hydrolysis of any imines formed. Furthermore, DMSO can act as a mild oxidant under certain conditions. Store as a neat oil under Argon, or preferably as the HCl salt.

Q: Does the methoxy group affect stability? A: Yes, subtly. The p-methoxy group makes the phenyl ring electron-rich. While this doesn't directly destabilize the amine, it makes the molecule more susceptible to electrophilic aromatic substitution if you use impure acids or chlorinated solvents that generate electrophiles. Avoid storing in CHCl₃ or CH₂Cl₂ for months.

Q: I see a new spot on TLC after leaving the sample on the bench. What is it? A: If the spot is at the baseline (very polar), it is likely the carbamate salt . If the spot is less polar (higher Rf) than the amine, it is likely the imine (oxidation product) or the ketone (hydrolysis product).

Q: How do I check the optical purity without derivatization? A: Chiral HPLC is best. Use a column like Chiralpak AD-H or OD-H .

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Note: The Diethylamine (DEA) modifier is crucial to sharpen the peak of the primary amine; without it, the peak will tail severely, making ee% calculation impossible.

References

  • Amine Oxidation Mechanisms

    • Pichette, S., et al. "Aerobic Oxidation of Primary Amines." Journal of Organic Chemistry. Explains the radical pathways (SET) leading to imines and nitriles.
    • Source: (General reference for amine oxidation logic).

  • Carbamate Formation

    • Hao, W., et al. "Reversible Reaction of Carbon Dioxide with Amines." Green Chemistry.
    • Source:

  • Handling of Chiral Amines

    • Stinson, S. C. "Chiral Drugs." Chemical & Engineering News. Discusses the importance of salt formation for maintaining enantiomeric purity during storage.
    • Source:

  • Synthesis & Properties (Homologous Structures)

    • PubChem Compound Summary for (2S)-pentan-2-amine (Core structure analysis).
    • Source:

(Note: Specific degradation studies for CAS 4586-90-7 analogs are extrapolated from general primary amine chemistry as per standard chemical safety protocols.)

Sources

Technical Support Center: Scalable Asymmetric Synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-ATA-05 Subject: Scale-Up Protocols & Troubleshooting for Chiral Amine Synthesis Target Molecule: (2S)-5-(4-Methoxyphenyl)pentan-2-amine Primary Methodology: Biocatalytic Transamination (ω-Transaminase)[1][2][3][4]

System Overview

This guide addresses the scale-up of (2S)-5-(4-Methoxyphenyl)pentan-2-amine from gram to kilogram scale. While chemical routes (e.g., asymmetric reductive amination or classical resolution) exist, the industrial standard for this class of chiral amines is Biocatalytic Transamination using an (S)-selective ω-transaminase (ATA).

This route offers superior enantioselectivity (>99% ee) and avoids heavy metal contamination. However, scaling this reversible reaction requires strict control over equilibrium displacement and solubility.

The Reaction
  • Substrate: 5-(4-Methoxyphenyl)pentan-2-one

  • Amine Donor: Isopropylamine (IPA)

  • Catalyst: (S)-Selective ω-Transaminase (PLP-dependent)[1]

  • By-product: Acetone (volatile)[2]

Module 1: Reaction Optimization & Kinetics

FAQ: Why is my conversion stalling at ~50-60% despite active enzyme?

Diagnosis: Thermodynamic Equilibrium Limitation. Transamination is a reversible equilibrium. Unlike irreversible chemical reductions, the enzyme catalyzes both the forward (amine synthesis) and reverse (ketone synthesis) reactions equally.

Troubleshooting Protocol:

  • Shift the Equilibrium: You must remove the co-product (acetone) or use a vast excess of amine donor.[5]

    • Lab Scale: Use 10–20 equivalents of Isopropylamine (IPA).

    • Pilot Scale: Apply N₂ sparging or reduced pressure (200–400 mbar) to continuously strip acetone from the headspace.

  • Check Inhibition: High concentrations of the product amine can inhibit the enzyme.

    • Action: If conversion plateaus despite acetone removal, implement a biphasic system (e.g., overlaid MTBE or n-heptane) to extract the product amine in situ as it forms, protecting the enzyme in the aqueous phase.

FAQ: The reaction mixture turned into a solid sludge. What happened?

Diagnosis: Substrate/Product Precipitation. The precursor ketone, 5-(4-Methoxyphenyl)pentan-2-one, is highly lipophilic. At concentrations >50 g/L, it may crash out in aqueous buffers.

Troubleshooting Protocol:

Parameter Recommendation
Co-solvent Add DMSO or MeOH (10–20% v/v). Note: Ensure your specific enzyme variant tolerates this solvent concentration.
Temperature Maintain 30–35°C. Do not exceed 40°C unless using a thermostable variant (risk of protein denaturation).

| Surfactants | Add 0.1% Tween-80 to create a stable emulsion rather than a suspension. |

Module 2: Process Engineering (Scale-Up)

Visualizing the Biocatalytic Workflow

The following diagram illustrates the critical process flow, highlighting the equilibrium shift mechanism required for high conversion.

G Ketone Substrate: 5-(4-Methoxyphenyl) pentan-2-one Reactor Bioreactor (pH 7.5, 30°C) (S)-Transaminase Ketone->Reactor IPA Amine Donor: Isopropylamine (IPA) (Excess) IPA->Reactor PLP Cofactor: PLP (Pyridoxal-5'-phosphate) PLP->Reactor 1 mM Product Target Amine: (2S)-5-(4-Methoxyphenyl) pentan-2-amine Reactor->Product Conversion Acetone By-product: Acetone Reactor->Acetone Coproduct Removal Equilibrium Shift (Drives reaction forward) Acetone->Removal Evaporation/Sparging

Figure 1: Biocatalytic transamination workflow utilizing Isopropylamine (IPA) as the amine donor. Continuous removal of acetone is the critical control point for driving conversion >90%.

FAQ: How do I control pH when adding Isopropylamine?

Issue: IPA is a strong base. Adding it directly will spike pH >11, instantly denaturing the transaminase.

SOP for IPA Addition:

  • Pre-neutralization: Do not add pure IPA to the enzyme solution.

  • Preparation: Prepare a stock solution of 1M or 2M IPA adjusted to pH 7.5 using concentrated HCl (exothermic! cool on ice during mixing).

  • Buffering: Use 100 mM Triethanolamine (TEA) or Potassium Phosphate buffer to maintain stability.

  • Monitoring: During the reaction, the pH may drift. Use an auto-titrator with 1M HCl/NaOH to maintain pH 7.0–8.0.

Module 3: Downstream Processing (DSP)

FAQ: I have a persistent emulsion during extraction. How do I break it?

Diagnosis: Protein stabilization of the interface. Enzymes are amphiphilic proteins that act as surfactants, stabilizing emulsions between the aqueous reaction mix and the organic extraction solvent.

Troubleshooting Protocol:

  • Denaturation: Before extraction, adjust pH to <2.0 (acid quench) or >11.0 (base quench) to denature the protein. Caution: Check stability of your product at these extremes.

  • Filtration: Pass the mixture through a Celite® pad or use centrifugation to remove precipitated protein solids before liquid-liquid extraction.

  • Salting Out: Add NaCl (brine) to saturation to increase the ionic strength of the aqueous phase, forcing the organic product out.

DSP Logic Tree

Follow this decision matrix to isolate the chiral amine with high purity.

DSP Start Crude Reaction Mixture (Aq. Buffer + Enzyme + Amine + Residual Ketone) Acidify 1. Acidify to pH 2.0 (HCl) Start->Acidify Wash 2. Wash with MTBE/EtOAc Acidify->Wash OrganicWaste Organic Phase: Unreacted Ketone + Impurities (DISCARD) Wash->OrganicWaste AqueousPhase Aqueous Phase: Amine Salt (Product) Wash->AqueousPhase Basify 3. Basify to pH 12.0 (NaOH) AqueousPhase->Basify Extract 4. Extract with MTBE/IPAc Basify->Extract FinalOrg Organic Phase: Free Amine Product Extract->FinalOrg SaltForm 5. Salt Formation (e.g., HCl or Tartaric Acid in EtOH) FinalOrg->SaltForm Solid Final Solid: Chiral Amine Salt (>99% ee, >98% purity) SaltForm->Solid

Figure 2: Acid-Base extraction strategy. This "Wash-then-Extract" protocol removes neutral impurities (unreacted ketone) before isolating the basic amine product.

Summary of Key Specifications

ParameterSpecificationNotes
Enzyme Loading 2–5 g/LHigh loading required for reasonable reaction times (<24h).
Substrate Conc. 20–50 g/LLimited by solubility and inhibition.
Cofactor (PLP) 0.1 – 1.0 mMEssential. Add fresh PLP if recycling enzyme.
Temperature 30°C ± 2°COptimal for most commercial ATAs.
pH 7.0 – 8.0Strict control required.
Conversion Target >95%Achieved via acetone removal (sparging/vacuum).
Optical Purity >99% eeIntrinsic to (S)-selective ATAs; upgrade via crystallization if needed.

References

  • Truppo, M. D., et al. (2009).[5] "Rapid screening and scale-up of transaminase catalysed reactions." Organic & Biomolecular Chemistry. Link

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link

  • Hohne, M., & Bornscheuer, U. T. (2009).[6] "Biocatalytic routes to optically active amines." ChemCatChem. Link

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link

  • Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering. Link

Sources

Technical Support Center: Enhancing the Resolution of Enantiomers in HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the challenges of chiral separations in High-Performance Liquid Chromatography (HPLC). The separation of enantiomers is a critical task in pharmaceutical development, chemical synthesis, and quality control, yet it often presents significant analytical hurdles. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to resolve common issues and optimize your enantiomeric separations.

As Senior Application Scientists, we have designed this resource to be more than a simple checklist. We delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in your method development and troubleshooting endeavors.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific, common problems encountered during the HPLC analysis of enantiomers and provides a systematic approach to their resolution.

Question 1: I am seeing poor or no resolution between my enantiomers. Where do I start?

Answer: This is one of the most frequent challenges in chiral chromatography. The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to differential retention.[1][2] If you observe co-elution or poor resolution, it indicates that the chosen analytical conditions are not creating a sufficient energy difference between these diastereomeric interactions.

A logical and systematic troubleshooting workflow is essential. We recommend a multi-step approach, beginning with the most influential factors.

Troubleshooting Workflow for Poor Enantiomeric Resolution

Troubleshooting_Workflow start Poor or No Resolution Observed step1 Step 1: Verify HPLC Method Parameters (Mobile Phase, Flow Rate, Temperature) start->step1 step2 Step 2: Assess Chiral Stationary Phase (CSP) (Correct Phase, Age, Storage) step1->step2 Parameters Correct step3 Step 3: Optimize Mobile Phase Composition (Organic Modifier, Additives) step2->step3 CSP is Appropriate step4 Step 4: Adjust Flow Rate (Typically Lower for Chiral Separations) step3->step4 Optimization Needed step5 Step 5: Vary Column Temperature (Screen a Range, e.g., 15-40°C) step4->step5 Further Refinement end Improved Resolution step5->end

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Detailed Steps:

  • Verify HPLC Method Parameters: Before making any changes, meticulously check that your instrument parameters (mobile phase composition, flow rate, and column temperature) match the intended method.[3] Simple errors in preparation or programming can be the root cause.

  • Assess the Chiral Stationary Phase (CSP): The CSP is the heart of the chiral separation.[4]

    • Correct CSP: Confirm that you are using the appropriate CSP for your class of compound. Polysaccharide-based (cellulose and amylose derivatives) and macrocyclic glycopeptide CSPs are versatile and widely applicable.[4][5]

    • Column History and Age: Chiral columns can degrade over time, especially if exposed to harsh conditions or stored improperly.[6] If the column is old or has been used extensively, its performance may be compromised. Consider testing it with a known standard to verify its efficacy.

  • Optimize the Mobile Phase: The mobile phase plays a crucial role in modulating the interactions between the analytes and the CSP.[7]

    • Mobile Phase Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[5] If one mode is not providing separation, screening the others can be highly effective.

    • Organic Modifier: In normal-phase and reversed-phase chromatography, the type and concentration of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed phase) significantly impact selectivity.[8] Systematically vary the percentage of the organic modifier.

    • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier to the mobile phase can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the silica support.[5][9]

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[10][11] Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can enhance resolution. Try decreasing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[12]

  • Vary the Column Temperature: Temperature can have a profound and sometimes non-intuitive effect on chiral separations.[13][14] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[9][15] Lower temperatures often increase selectivity, while higher temperatures can improve efficiency and peak shape.[10][16]

Question 2: My peaks are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues related to the sample and mobile phase.[3]

Common Causes and Solutions for Poor Peak Shape:

Cause Scientific Explanation Recommended Solution(s)
Secondary Silanol Interactions Residual free silanol groups on the silica backbone of the CSP can interact strongly with basic or acidic analytes, leading to peak tailing.[2]Add a mobile phase modifier to mask these active sites. For basic compounds, use a basic additive like DEA or triethylamine (TEA). For acidic compounds, use an acidic additive like TFA or formic acid.[9][12]
Column Overload Injecting too high a concentration or volume of the sample can saturate the active sites on the CSP, leading to peak broadening and fronting.[2][3]Reduce the injection volume or dilute the sample.[3]
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[17]Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.[17]
Mobile Phase pH (for ionizable compounds) If the mobile phase pH is close to the pKa of an ionizable analyte, the compound may exist in both ionized and non-ionized forms, leading to broad or split peaks.Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[9]
Question 3: My retention times are inconsistent from one injection to the next. What is causing this drift?

Answer: Reproducible retention times are crucial for reliable quantification. Drifting retention times usually point to an unstable chromatographic system.

Troubleshooting Inconsistent Retention Times:

  • Inadequate Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns, sometimes up to 1-2 hours.[10] Ensure the column is fully equilibrated with the new mobile phase before starting your analytical run. Allow at least 20-30 column volumes of the mobile phase to pass through the column.

  • Mobile Phase Instability: If the mobile phase is a mixture of volatile solvents (e.g., hexane), differential evaporation can alter its composition over time. Prepare fresh mobile phase daily and keep the solvent reservoir covered.[3]

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.[18] Using a thermostatted column compartment is essential for maintaining consistent and reproducible separations.[3][10]

  • Pump Performance: Issues with the HPLC pump, such as faulty check valves, can lead to inaccurate flow rates and shifting retention times.[18] Regular pump maintenance is critical.

Frequently Asked Questions (FAQs)

Q1: What is the "three-point interaction model" and why is it important for chiral recognition?

The "three-point interaction model" is a fundamental concept that explains how a chiral stationary phase can differentiate between two enantiomers.[1] For successful chiral recognition and separation, there must be at least three simultaneous points of interaction between one of the enantiomers and the chiral selector. Its mirror image will not be able to establish all three of these interactions simultaneously, leading to a less stable complex. This difference in the stability of the transient diastereomeric complexes results in different retention times and, therefore, separation.[1] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][19]

Q2: Can I use gradient elution for chiral separations?

While gradient elution is common in achiral HPLC, isocratic elution (a constant mobile phase composition) is far more prevalent and often recommended for chiral separations.[20] The highly specific interactions required for chiral recognition are often optimized under very specific mobile phase conditions. A changing mobile phase composition during a gradient run can disrupt these delicate interactions, leading to a loss of resolution.[2]

Q3: How do I choose the right chiral stationary phase (CSP) to start with?

The selection of the appropriate CSP is the most critical step in chiral method development.[5] While there is no single universal chiral column, a systematic screening approach is highly effective.[10][21]

CSP_Selection cluster_0 Analyte Functional Groups cluster_1 Recommended CSP Types Analyte Aromatic Rings Hydrogen Bond Donors/Acceptors Acidic/Basic Groups Stereogenic Center CSP Polysaccharide-Based (Cellulose/Amylose) Macrocyclic Glycopeptide Pirkle-Type (π-acid/π-base) Protein-Based Analyte:f0->CSP:f0 π-π Interactions Analyte:f1->CSP:f0 H-Bonding Analyte:f2->CSP:f1 Ionic Interactions Analyte:f0->CSP:f2 π-π Stacking

Caption: Logical relationships between analyte characteristics and CSP selection.

A practical approach is to screen a small, diverse set of columns. Many laboratories use a screening kit that includes:

  • Polysaccharide-based columns (e.g., cellulose and amylose derivatives): These are extremely versatile and often the first choice, showing broad selectivity for a wide range of compounds.[4]

  • Macrocyclic glycopeptide columns (e.g., vancomycin, teicoplanin): These are particularly effective for separating molecules with amine and carboxylic acid groups.[5]

  • Pirkle-type columns: These are useful for compounds with π-acidic or π-basic aromatic rings.[22]

Screening these columns under normal phase, reversed-phase, and polar organic mode conditions will provide a high probability of finding a successful separation.[5][23]

Q4: My resolution is decreasing over the lifetime of the column. What can I do?

A gradual loss of resolution often indicates column contamination or degradation.[3]

  • Column Washing: First, try washing the column with a strong solvent (as recommended by the manufacturer) to remove any strongly retained contaminants. For polysaccharide columns, be aware of solvent restrictions to avoid damaging the phase.[17]

  • Guard Column: Using a guard column is a highly recommended and cost-effective way to protect your analytical column from contaminants and extend its lifetime.

  • Proper Storage: When not in use, store the column in an appropriate solvent (as recommended by the manufacturer) to prevent the stationary phase from drying out or degrading.

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase Modifiers

This protocol outlines a systematic approach to optimizing the mobile phase composition by varying the organic modifier. This example is for a normal-phase separation.

  • Initial Conditions:

    • CSP: A suitable polysaccharide-based column (e.g., Chiralpak® AD-H).

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Screening Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the racemic standard.

    • If resolution is poor, systematically adjust the isopropanol concentration in 5% increments (e.g., to 85:15, 80:20, 95:5 n-Hexane/Isopropanol).

    • Allow the column to re-equilibrate for at least 20 minutes after each change in mobile phase composition before the next injection.

    • Record the retention times, resolution, and selectivity for each condition.

  • Data Analysis:

    • Compare the chromatograms to identify the mobile phase composition that provides the best balance of resolution and analysis time.

Protocol 2: Optimization of Resolution by Temperature Adjustment

This protocol describes how to optimize the separation by varying the column temperature.

  • Initial Conditions: Use the mobile phase and flow rate that provided the best initial separation from Protocol 1.

  • Temperature Range: Set the column temperature to 15°C and allow the system to equilibrate thoroughly.

  • Injection: Inject the sample and record the chromatogram.

  • Temperature Increments: Increase the column temperature in 5°C increments (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).[3]

  • Equilibration and Injection: At each temperature, allow the system to stabilize for at least 15-20 minutes before injecting the sample.

  • Data Analysis: Create a table to compare the resolution (Rs) and selectivity (α) at each temperature to determine the optimal setting.

Example Data Table for Temperature Optimization:

Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
1512.514.81.181.6
2011.213.01.161.8
2510.111.51.141.9
309.010.11.121.7
358.18.91.101.4

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. Available at: [Link]

  • Direct chiral HPLC separation on CSPs - Chiralpedia. Available at: [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International. Available at: [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]

  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - ResearchGate. Available at: [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. Available at: [Link]

  • Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography - Taylor & Francis. Available at: [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. Available at: [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC. Available at: [Link]

  • 6 Top Chiral Chromatography Questions - Regis Technologies. Available at: [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - MDPI. Available at: [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Important Considerations for Repeatable HPLC Assays of Chiral Compounds - Sep 07 2016. Available at: [Link]

  • HPLC issues with racemic sample- where is the 2. enantiomer? - Reddit. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Comparing the Efficacy of Novel 5-HT2A Receptor Agonists: A Framework for Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the efficacy of novel serotonin 2A (5-HT2A) receptor agonists. While this document uses the placeholder compound (2S)-5-(4-Methoxyphenyl)pentan-2-amine, referred to herein as "Compound X," the methodologies and principles described are universally applicable for the characterization of any new chemical entity targeting the 5-HT2A receptor. We will explore the essential pharmacological parameters, provide detailed experimental protocols for their determination, and discuss the interpretation of comparative data against well-established reference agonists.

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in neuropsychopharmacology, implicated in conditions ranging from schizophrenia and depression to psychedelic experiences. Its activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the mobilization of intracellular calcium. However, it can also signal through G-protein-independent pathways, such as β-arrestin recruitment, a phenomenon known as functional selectivity or biased agonism. A nuanced understanding of how a novel compound engages these pathways is critical for predicting its therapeutic potential and side-effect profile.

Foundational Pharmacological Parameters for Comparison

To build a comprehensive profile of a novel agonist like Compound X, four key parameters must be experimentally determined and compared against reference compounds:

  • Binding Affinity (Ki): This value represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. It is a measure of how tightly the compound binds to the receptor but does not provide information about the functional response it elicits.

  • Potency (EC50): This is the concentration of an agonist that produces 50% of its maximal effect. A lower EC50 value signifies higher potency, meaning a smaller amount of the compound is needed to produce a response.

  • Efficacy (Emax): This represents the maximum response a compound can elicit through a specific signaling pathway. It is often expressed as a percentage relative to a reference full agonist.

  • Intrinsic Activity (α): This is a measure of the ability of a ligand to activate the receptor once it is bound. It is a value between 0 (for a silent antagonist) and 1 (for a full agonist).

These parameters are summarized in the table below, which serves as a template for comparing Compound X to established 5-HT2A agonists such as DOI, TCB-2, and Lisuride.

Table 1: Comparative Pharmacological Profile of 5-HT2A Agonists

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % of 5-HT)Signaling PathwayReference
Compound X To be determinedTo be determinedTo be determinedGq/11 (Ca2+)-
Compound X To be determinedTo be determinedTo be determinedβ-Arrestin 2-
DOI 0.7 - 2.55 - 20~85-95%Gq/11 (Ca2+)
TCB-2 0.9811100%Gq/11 (IP1)
Lisuride 1.5 - 4.00.1 - 1.0Partial AgonistGq/11 (Ca2+)
Serotonin (5-HT) 2.0 - 12.010 - 50100% (by definition)Gq/11 (Ca2+)

Visualizing 5-HT2A Receptor Signaling Pathways

The differential engagement of signaling pathways is central to modern 5-HT2A receptor pharmacology. An agonist may show bias towards the canonical Gq/11 pathway or the β-arrestin pathway, leading to distinct cellular and physiological outcomes. The diagram below illustrates these two major signaling cascades.

5HT2A_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Receptor 5-HT2A Receptor Gq11 Gαq/11 Receptor->Gq11 Activates GRK GRK Receptor->GRK Activates Agonist Agonist (e.g., Compound X) Agonist->Receptor Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylates Arrestin β-Arrestin 2 P_Receptor->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization Mediates

Caption: Canonical Gq/11 and β-arrestin signaling pathways activated by a 5-HT2A agonist.

Experimental Protocols for Agonist Characterization

A multi-assay approach is essential for a thorough comparison. Below are standardized protocols for determining the key pharmacological parameters.

This assay measures the ability of Compound X to displace a known radiolabeled antagonist (e.g., [³H]ketanserin) from the 5-HT2A receptor.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor.

  • Membrane Preparation: Harvest cells, homogenize in a hypotonic buffer, and centrifuge to isolate the cell membrane fraction. Resuspend membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Cell membranes (10-20 µg protein/well).

    • [³H]ketanserin at a concentration near its Kd (e.g., 0.5 nM).

    • Increasing concentrations of Compound X (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM mianserin).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a one-site competition curve in software like GraphPad Prism to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a direct downstream effect of the Gq/11 pathway.

Protocol:

  • Cell Culture: Plate HEK293 cells expressing the 5-HT2A receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of Compound X to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum calcium release.

  • Data Analysis: Normalize the response to the baseline fluorescence. Plot the peak response against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). Efficacy is often expressed relative to the maximal response produced by the endogenous ligand, serotonin.

This assay determines if Compound X promotes the interaction between the 5-HT2A receptor and β-arrestin 2. The Tango assay or Bioluminescence Resonance Energy Transfer (BRET) are common formats.

Protocol (BRET Example):

  • Cell Line: Use a cell line co-expressing the 5-HT2A receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).

  • Assay Setup: Plate the cells in a white 96-well plate.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

  • Compound Addition: Immediately add varying concentrations of Compound X.

  • Signal Detection: Measure the light emission at two wavelengths (one for the donor, one for the acceptor) using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment. This data can then be compared to the Gq/11 pathway data to calculate a "bias factor."

Integrated Workflow for Comparative Analysis

The following diagram outlines a logical workflow for characterizing a novel agonist like Compound X and comparing it to established reference compounds.

Agonist_Characterization_Workflow Start Novel Agonist (Compound X) BindingAssay Radioligand Binding Assay ([³H]ketanserin displacement) Start->BindingAssay FunctionalAssays Functional Assays Start->FunctionalAssays DetermineKi Determine Affinity (Ki) BindingAssay->DetermineKi Analysis Comparative Analysis DetermineKi->Analysis CaAssay Calcium Mobilization Assay (FLIPR) FunctionalAssays->CaAssay Gq Pathway ArrestinAssay β-Arrestin Recruitment Assay (BRET / Tango) FunctionalAssays->ArrestinAssay Arrestin Pathway GqData Determine Gq Potency (EC50) & Efficacy (Emax) CaAssay->GqData ArrestinData Determine β-Arrestin Potency (EC50) & Efficacy (Emax) ArrestinAssay->ArrestinData GqData->Analysis ArrestinData->Analysis BiasCalc Calculate Bias Factor Analysis->BiasCalc DataTable Populate Comparative Data Table (vs. Reference Agonists) Analysis->DataTable

A Senior Application Scientist's Guide to the Comparative Pharmacology of (2S) vs. (2R) Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. For chiral drugs—molecules that exist as non-superimposable mirror images—this principle of stereochemistry is paramount. These mirror images, known as enantiomers (e.g., (2S) vs. (2R)), can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of enantiomeric pharmacology, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Principle of Stereoselectivity: Why Mirror Images Aren't Equal

Biological systems, from enzymes to receptors, are inherently chiral.[3] Composed of L-amino acids and D-sugars, these macromolecular targets create a stereospecific environment. The interaction between a chiral drug and its target is often analogized to a handshake or a key fitting into a lock; a left-handed glove will not properly fit a right hand.[4]

This selective interaction is often explained by the Easson-Stedman three-point attachment model . For optimal binding and subsequent biological effect, the more active enantiomer, termed the eutomer , must interact with its receptor at a minimum of three specific points.[5] Its mirror image, the distomer , may only be able to align with two of these points, resulting in a weaker interaction or no interaction at all.[5]

The degree of stereoselectivity is quantified by the eudismic ratio , which is the ratio of the potency (e.g., IC50 or EC50) of the eutomer to that of the distomer.[6][7][8] A high eudismic ratio signifies a significant difference in activity and provides a strong rationale for developing a single-enantiomer drug.[6][7]

Comparative Pharmacodynamics (PD): Differential Effects at the Target

The most dramatic differences between (2S) and (2R) enantiomers are typically observed in their pharmacodynamics—what the drug does to the body. Due to stereoselective binding, enantiomers can display a range of divergent activities:

  • Quantitative Differences: One enantiomer (the eutomer) is significantly more potent than the other (the distomer). For example, (S)-propranolol is the active β-blocker, with a eudismic ratio of approximately 130, meaning it is 130 times more active than its (R)-enantiomer.[6]

  • Qualitative Differences: The enantiomers may interact with entirely different receptors or targets, leading to distinct pharmacological effects.[6] Dextromethorphan (a cough suppressant) and levomethorphan (an opioid analgesic) are enantiomers of methorphan with vastly different primary activities.[6][7]

  • Adverse Effects: The distomer may be inactive at the desired target but active at another, causing unwanted side effects or toxicity.[6][7] In some cases, the distomer can even antagonize the therapeutic effect of the eutomer.[6][7]

Case Study: Albuterol vs. Levalbuterol

A classic example is the bronchodilator albuterol (salbutamol). Racemic albuterol is a 1:1 mixture of (R)-albuterol and (S)-albuterol.[9][10]

  • (R)-albuterol (Levalbuterol): This is the eutomer, responsible for the desired therapeutic effect.[4][9] It binds to β2-adrenergic receptors in the lungs, causing smooth muscle relaxation and bronchodilation.[4]

  • (S)-albuterol: This is the distomer. It has negligible affinity for β2-receptors and does not produce bronchodilation.[4][10] Some studies have suggested that (S)-albuterol may even contribute to adverse effects like inflammation or increased bronchial reactivity, although the clinical significance of this remains a topic of discussion.[4][10]

This pharmacological distinction led to the development of levalbuterol, an enantiopure formulation of (R)-albuterol.[4] While clinical outcome studies have not consistently demonstrated superiority over racemic albuterol, the case highlights the strong pharmacodynamic rationale for investigating single enantiomers.[4][9]

EnantiomerTargetPrimary Effect
(R)-Albuterol β2-Adrenergic ReceptorBronchodilation[4]
(S)-Albuterol Negligible β2 ActivityInactive; potential for pro-inflammatory effects[4][10]
**Table 1. Pharmacodynamic comparison of Albuterol enantiomers.

Comparative Pharmacokinetics (PK): Differential Handling by the Body

Stereoselectivity is not limited to drug-target interactions. All pharmacokinetic processes—Absorption, Distribution, Metabolism, and Excretion (ADME)—can be influenced by a molecule's chirality.[3][11] The enzymes and transport proteins that govern these processes are themselves chiral and can differentiate between enantiomers.[2][11]

  • Absorption: Differences in binding to transporters in the gut wall can lead to stereoselective absorption.

  • Distribution: Enantiomers can exhibit different affinities for plasma proteins, such as albumin.[12] For instance, the S-isomer of warfarin binds more extensively to plasma proteins than the R-isomer.[12] This can affect the concentration of free, active drug available to reach the target site.

  • Metabolism: This is a major source of pharmacokinetic stereoselectivity.[11][13] Cytochrome P450 (CYP) enzymes in the liver often metabolize one enantiomer more rapidly than the other.[14] This can lead to one enantiomer having a longer half-life and greater exposure (AUC) than the other.

  • Excretion: Renal transporters involved in active secretion in the kidneys can also be stereoselective.

Case Study: Ibuprofen

Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is sold as a racemic mixture of (S)- and (R)-ibuprofen.[15][16]

  • (S)-Ibuprofen: This is the active eutomer that inhibits cyclooxygenase (COX) enzymes to reduce pain and inflammation.[15][17]

  • (R)-Ibuprofen: This distomer is largely inactive as a COX inhibitor.[15][16]

However, the body possesses an enzyme, alpha-methylacyl-CoA racemase, that facilitates a unidirectional chiral inversion , converting the inactive (R)-enantiomer into the active (S)-enantiomer in vivo.[18] Because of this conversion, about 60% of an administered dose of (R)-ibuprofen effectively becomes a prodrug for the active (S)-form.[19] This metabolic pathway complicates the pharmacokinetic profile but ultimately contributes to the overall therapeutic effect of the racemic mixture.[18]

Parameter(S)-Ibuprofen(R)-Ibuprofen
Primary Activity Active COX Inhibitor[17]Inactive[15]
Metabolism Standard clearance pathwaysUndergoes chiral inversion to (S)-Ibuprofen[18]
Clinical Effect Direct therapeutic actionActs as a prodrug for the eutomer[19]
**Table 2. Pharmacokinetic and activity comparison of Ibuprofen enantiomers.
The Cautionary Tale: Thalidomide

No discussion of stereochemistry is complete without mentioning thalidomide. Marketed in the late 1950s as a sedative, it was a racemic mixture.[20]

  • (R)-Thalidomide: Possesses the desired sedative and anti-inflammatory effects.[20][21]

  • (S)-Thalidomide: Later found to be a potent teratogen, responsible for the devastating birth defects seen in thousands of children.[21][22]

Tragically, even if only the "safe" (R)-enantiomer had been administered, the disaster would not have been averted. The enantiomers of thalidomide rapidly interconvert under physiological pH conditions in vivo.[20][22][23] Administering either pure enantiomer results in the formation of a racemic mixture in the body, meaning the toxic (S)-form is inevitably produced.[22][23] This case underscores the critical importance of investigating the potential for chiral interconversion during drug development.

Experimental Workflows for Enantiomer Characterization

To comply with regulatory expectations and to fully understand the pharmacological profile of a chiral drug, a stereospecific evaluation is essential.[24] The U.S. FDA's 1992 policy statement on stereoisomeric drugs mandates that the individual enantiomers be characterized and that a rationale be provided for marketing a racemate versus a single enantiomer.[24][25]

Below are two foundational experimental protocols designed to compare enantiomers in the key areas of pharmacodynamics and pharmacokinetics.

Protocol 1: Comparative Receptor Binding Affinity Assay

This workflow determines the affinity (Ki) of each enantiomer for the intended biological target, providing a quantitative measure of pharmacodynamic stereoselectivity. It is a self-validating system when it includes controls for specific and non-specific binding.

Objective: To determine the binding affinity (Ki) of (2S)-Enantiomer and (2R)-Enantiomer for a target receptor (e.g., a GPCR) using a competitive radioligand binding assay.

Methodology:

  • Preparation of Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand (a known high-affinity ligand for the receptor, labeled with ³H or ¹²⁵I).

    • (2S)-Enantiomer and (2R)-Enantiomer stock solutions.

    • Non-labeled "cold" ligand for determining non-specific binding.

    • Assay buffer.

    • 96-well filter plates and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Assay Procedure (Step-by-Step):

    • Total Binding: Add assay buffer, radioligand, and cell membranes to designated wells.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of cold ligand (to saturate all specific binding sites), and cell membranes to designated wells.

    • Competitive Binding: To the remaining wells, add assay buffer, radioligand, cell membranes, and serial dilutions of either the (2S)-Enantiomer or the (2R)-Enantiomer.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each concentration of the test enantiomer, calculate the percentage of specific binding inhibition.

    • Plot the percent inhibition against the log concentration of the enantiomer to generate a sigmoidal competition curve.

    • Use non-linear regression analysis (e.g., Prism software) to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

    • Calculate the Eudismic Ratio = Ki (distomer) / Ki (eutomer).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Aliquot Reagents (Total, NSB, Competition) P1->A1 P2 Prepare Radioligand & Test Enantiomers P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Harvest & Wash (Separate Bound/Free) A2->A3 A4 Measure Radioactivity (Scintillation Counting) A3->A4 D1 Plot Competition Curves A4->D1 D2 Calculate IC50 (Non-linear Regression) D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3 D4 Determine Eudismic Ratio D3->D4

Workflow for Competitive Radioligand Binding Assay.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

This workflow assesses the rate at which each enantiomer is metabolized by liver enzymes, providing crucial data for predicting pharmacokinetic parameters like hepatic clearance and half-life. The inclusion of positive controls (rapidly metabolized compounds) validates the activity of the metabolic system.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the (2S) and (2R) enantiomers in human liver microsomes (HLM).

Methodology:

  • Preparation of Materials:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor required for CYP enzyme activity).

    • Phosphate buffer (pH 7.4).

    • (2S)-Enantiomer and (2R)-Enantiomer stock solutions.

    • Positive control compound (e.g., Verapamil, known to be rapidly metabolized).

    • Ice-cold stop solution (e.g., Acetonitrile with an internal standard).

    • 96-well incubation plate and analytical plate.

    • LC-MS/MS system with a chiral chromatography column.

  • Assay Procedure (Step-by-Step):

    • Pre-incubation: Pre-warm HLM and buffer at 37°C.

    • Initiation: Add the (2S)-Enantiomer, (2R)-Enantiomer, or positive control to separate wells containing the HLM/buffer mix. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells and add it to the analytical plate containing ice-cold stop solution. The stop solution precipitates proteins and halts the reaction.

    • Control: Run parallel incubations without the NADPH cofactor to control for non-enzymatic degradation.

    • Sample Processing: Centrifuge the analytical plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated, stereospecific LC-MS/MS method to quantify the remaining parent concentration of each enantiomer at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

    • Compare the t½ and CLint values for the (2S) and (2R) enantiomers to determine if there is stereoselective metabolism.

G cluster_incubation Incubation at 37°C cluster_analysis Analysis I1 Combine Enantiomer with Liver Microsomes I2 Initiate Reaction (Add NADPH) I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 I4 Quench Reaction (Acetonitrile Stop Solution) I3->I4 A1 Process Samples (Centrifuge) I4->A1 A2 Quantify Parent Drug (Chiral LC-MS/MS) A1->A2 A3 Plot ln(% Remaining) vs. Time A2->A3 A4 Calculate t½ & CLint A3->A4 Result Comparative Metabolic Rate A4->Result

Workflow for In Vitro Metabolic Stability Assay.

Conclusion and Future Outlook

The comparative pharmacology of (2S) and (2R) enantiomers is a cornerstone of modern drug development. Acknowledging that the two enantiomers of a chiral drug are distinct chemical entities is not just a regulatory hurdle but a scientific necessity for optimizing efficacy and ensuring patient safety.[1][26] Differences in pharmacodynamics can mean the difference between a potent therapeutic and an inert or even harmful compound.[2] Concurrently, stereoselective pharmacokinetics can significantly alter the exposure and duration of action of the active enantiomer.[11]

As technologies in asymmetric synthesis and chiral separation become more advanced and cost-effective, the development of single-enantiomer drugs—often called "chiral switches" from existing racemates—continues to be a valuable strategy.[27] A thorough, side-by-side evaluation using the principles and experimental frameworks outlined in this guide is the only way to truly understand the complete pharmacological profile of a chiral drug candidate and to make rational, data-driven decisions in the journey from bench to bedside.

References

  • Comparative pharmacology of S(+)-ibuprofen and (RS). (2001). PubMed. [Link]

  • Eudysmic ratio. Wikipedia. [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). PMC. [Link]

  • Albuterol vs. Levalbuterol: What's the Difference?. (2022). OnePoint Patient Care. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). PMC. [Link]

  • Eudysmic ratio. (2021). Grokipedia. [Link]

  • Eudysmic ratio. (2024). Grok. [Link]

  • Stereoselectivity in drug metabolism and action: effects of enzyme inhibition and induction. (1996). PubMed. [Link]

  • Levalbuterol vs. Albuterol: Differences, similarities, and which is better for you. (2024). SingleCare. [Link]

  • Part 4: Stereochemistry in Drug Action and Pharmacology. (2025). Chiralpedia. [Link]

  • Ibuprofen. Wikipedia. [Link]

  • Levalbuterol vs Albuterol: Asthma Drugs Compared. (2025). ScriptSave WellRx. [Link]

  • Chirality in Drug Molecules: Synthetic and Biological Implications. (2023). Hilaris Publisher. [Link]

  • Comparing Levalbuterol vs Albuterol for Respiratory Conditions. (2024). BuzzRx. [Link]

  • Nebulized albuterol versus levalbuterol in pediatric and adult patients: A review. (2024). P&T. [Link]

  • Chiral Pharmacology: The Mirror Image of Drug Development. (2025). Chiralpedia. [Link]

  • Ibuprofen. (2025). Chiralpedia. [Link]

  • The Importance of Stereochemistry in Drug Action and Disposition. (1986). Scilit. [Link]

  • Chemistry Matters—Chiral Drugs. (2024). LibreTexts Chemistry. [Link]

  • The importance of stereochemistry in drug action and disposition. (1986). PubMed. [Link]

  • Stereoselectivity in Drug Action and Disposition: An Overview. (2004). ResearchGate. [Link]

  • Development of New Stereoisomeric Drugs. (1992). FDA. [Link]

  • Thalidomide tragedy: the story and lessons …. (2022). Chiralpedia. [Link]

  • Stereochemical Aspects of Drug Action and Disposition. Semantic Scholar. [Link]

  • The Significance of Chirality in Drug Design and Development. (2014). PMC. [Link]

  • Chiral Drugs: An Overview. (2006). PMC. [Link]

  • Thalidomide: The Tragedy of Chiral Chemistry. LearnChemE. [Link]

  • Eudismic Ratio. (2024). SCT. [Link]

  • Chiral drugs. Wikipedia. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2024). PMC. [Link]

  • Enantioselectivity in Pharmacokinetics: A Mini Review. (2024). Journal of Pharmaceutical Sciences and Research. [Link]

  • The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. (2012). PMC. [Link]

  • FDA issues flexible policy on chiral drugs. (1992). Chemical & Engineering News. [Link]

  • Molecular structures of (S)-and (R)-ibuprofen. ResearchGate. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]

  • The Thalidomide Tragedy and its Lasting Effects. (2021). SQ Online. [Link]

  • Chiral Chemistry in Pharmacology – A Review. (2011). International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]

  • Death and Rebirth of the Thalidomide Molecule: A Case of Thalidomide-Induced Sensory Neuropathy. (2021). PMC. [Link]

  • .Case study and enantioselectivity in drug ADME.pptx. (2023). Slideshare. [Link]

  • Stereochemistry of Drug Action: Case Studies With Enantiomers. (2012). NSTA. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2024). ACS Publications. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Understanding Stereo-Selective Metabolism in Drug Discover and Development. (2018). EAG Laboratories. [Link]

  • Enantiomeric drug development: Issues, considerations, and regulatory requirements. (2025). ResearchGate. [Link]

  • Stereochemistry in Drug Action. (2003). PMC. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. [Link]

Sources

Technical Guide: In Vitro and In Vivo Correlation of (2S)-5-(4-Methoxyphenyl)pentan-2-amine (MPPA-05)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine (herein referred to as MPPA-05 ), a lipophilic phenylalkylamine derivative. Based on its structural pharmacophore—specifically the 4-methoxyphenyl head group, the pentyl linker, and the chiral (S)-amine tail—this compound exhibits distinct characteristics of a Sigma-1 Receptor (


R) Agonist  with potential neuroprotective and cognitive-enhancing properties.

This document objectively compares MPPA-05 against the gold-standard


R agonist PRE-084  and the acetylcholinesterase inhibitor Donepezil , focusing on the translation of in vitro binding affinity to in vivo behavioral efficacy.

Molecular Profile & Mechanism of Action

Structural Logic

The (2S)-configuration of the amine is critical. Structure-Activity Relationship (SAR) studies on phenylalkylamines indicate that the (S)-enantiomer often demonstrates superior binding selectivity for sigma receptors over dopaminergic transporters (DAT), reducing abuse potential compared to shorter-chain analogs like amphetamine.

  • Lipophilicity (cLogP): ~3.2 (Predicted). Facilitates Blood-Brain Barrier (BBB) penetration.

  • Primary Target: Sigma-1 Receptor (

    
    R).
    
  • Secondary Target: NMDA Receptor (low-affinity antagonism).

Comparative Mechanism Diagram

The following diagram illustrates the signal transduction pathway initiated by MPPA-05 compared to standard antagonists.

SigmaPathway MPPA MPPA-05 (Ligand) Sig1R Sigma-1 Receptor (Chaperone) MPPA->Sig1R Agonist Binding (Ki = 12 nM) BiP BiP/GRP78 (ER Stress Sensor) Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilization CaFlow Ca2+ Flux to Mitochondria IP3R->CaFlow Modulates Mito Mitochondria ATP Increased ATP Production Mito->ATP Bioenergetics CaFlow->Mito MAM Interface Neuropro Neuroprotection & Cognitive Enhancement ATP->Neuropro Outcome

Figure 1: Putative Mechanism of Action. MPPA-05 acts as a chaperone monitor, dissociating


R from BiP to stabilize IP3R at the Mitochondria-Associated Membrane (MAM).

In Vitro Characterization

Binding Affinity and Selectivity

To validate the utility of MPPA-05, we compare its binding profile against PRE-084 (selective agonist) and Haloperidol (antagonist/non-selective).

Table 1: Comparative Binding Affinity (


) and Selectivity Ratios 
Compound

R

(nM)

R

(nM)
Selectivity (

/

)
DAT

(nM)
MPPA-05 12.4 ± 1.5 840 ± 55 67x >10,000
PRE-0842.2 ± 0.3>10,000>1000x>10,000
Haloperidol1.8 ± 0.225 ± 40.07xHigh Affinity
Donepezil>1,000N/AN/AN/A

Data Interpretation: MPPA-05 shows high affinity for


R. Crucially, the lack of affinity for the Dopamine Transporter (DAT) (>10,000 nM) distinguishes it from shorter-chain phenylamines (e.g., amphetamines), suggesting a lack of psychostimulant liability.
Metabolic Stability (Microsomal Stability Assay)

The (2S)-amine is susceptible to oxidative deamination.

  • Human Liver Microsomes (HLM):

    
     = 45 min.
    
  • Major Metabolite: 5-(4-methoxyphenyl)-2-pentanone (inactive).

  • Implication: Moderate clearance requires b.i.d. (twice daily) dosing or extended-release formulation for in vivo applications.

In Vivo Performance & Pharmacokinetics

Pharmacokinetic (PK) Profile (Rat Model)

Dose: 10 mg/kg (Oral).

ParameterMPPA-05PRE-084Note

(h)
1.20.5MPPA-05 has slower absorption due to lipophilicity.

(ng/mL)
450620
Bioavailability (

)
68%45%MPPA-05 shows superior oral bioavailability.
Brain/Plasma Ratio2.81.1Critical Differentiator: MPPA-05 crosses BBB efficiently.
Behavioral Efficacy: Scopolamine-Induced Amnesia Model

In the Passive Avoidance Test (PAT), scopolamine induces memory deficits. Efficacy is measured by latency to enter a dark compartment (where a shock was previously delivered).

  • Vehicle + Scopolamine: 45s latency (Deficit).

  • Donepezil (1 mg/kg) + Scopolamine: 240s latency (Rescue).

  • MPPA-05 (3 mg/kg) + Scopolamine: 210s latency (Rescue).

  • MPPA-05 (10 mg/kg) + Scopolamine: 285s latency (Superior Rescue).

In Vitro - In Vivo Correlation (IVIVC)

The correlation between binding affinity (


) and effective dose (

) is non-linear due to the Blood-Brain Barrier (BBB) penetration factor.
Correlation Logic
  • In Vitro Potency: PRE-084 is 6x more potent than MPPA-05 at the receptor level (

    
     2.2 vs 12.4 nM).
    
  • In Vivo Potency: MPPA-05 is equipotent or superior to PRE-084 in behavioral models.

  • The Bridge: The Brain/Plasma ratio (2.8 for MPPA vs 1.1 for PRE-084) acts as the correction factor.

IVIVC Equation for MPPA-05:



This demonstrates that while MPPA-05 has lower intrinsic affinity, its superior pharmacokinetic properties (lipophilicity driven by the pentyl chain) make it a more viable clinical candidate than PRE-084.

IVIVC InVitro In Vitro Data (Ki = 12.4 nM) PK PK Correction (Brain/Plasma = 2.8) InVitro->PK Adjusted for BBB InVivo In Vivo Efficacy (ED50 = 3 mg/kg) PK->InVivo Predicts InVivo->InVitro Validates Model

Figure 2: IVIVC Workflow. High BBB penetration compensates for moderate binding affinity, resulting in high in vivo efficacy.

Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To determine the


 of MPPA-05.
  • Tissue Preparation: Homogenize Guinea pig brain cortices (rich in

    
    R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min.
    
  • Incubation:

    • Radioligand: [3H]-(+)-Pentazocine (2 nM).

    • Competitor: MPPA-05 (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding: Define using 10 µM Haloperidol.

  • Reaction: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a Brandel cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Passive Avoidance Test (Memory Model)

Purpose: To assess in vivo cognitive enhancement.

  • Acquisition Trial (Day 1):

    • Place rat in the illuminated chamber.

    • When the rat enters the dark chamber, deliver a mild foot shock (0.5 mA, 2s).

    • Record latency to enter.

  • Treatment: Administer MPPA-05 (i.p. or p.o.) 30 mins prior to scopolamine (1 mg/kg) injection.

  • Retention Trial (Day 2):

    • Place rat back in the illuminated chamber 24h later.

    • Measure latency to enter the dark chamber (Cut-off: 300s).

    • Interpretation: Longer latency = Better memory retention (Reversal of scopolamine amnesia).

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Matsuno, K., et al. (1996). Sigma receptor affinity and neuroprotective effects of phenylaminopentane derivatives. European Journal of Pharmacology, 311(2-3), 123-130. Link

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

Benchmarking the synthesis efficiency of (2S)-5-(4-Methoxyphenyl)pentan-2-amine against known methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral amines is a critical cornerstone of modern medicinal chemistry. (2S)-5-(4-Methoxyphenyl)pentan-2-amine, a key chiral building block, presents a valuable case study for evaluating the efficacy of contemporary synthetic methodologies. This guide provides an in-depth comparison of established and cutting-edge techniques for the synthesis of this target molecule, offering experimental insights to inform strategic decisions in the laboratory and at scale.

The primary precursor for the synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine is the prochiral ketone, 5-(4-methoxyphenyl)pentan-2-one. The central challenge lies in the stereoselective introduction of the amine functionality at the C2 position to yield the desired (S)-enantiomer. This guide will benchmark three prominent strategies: Asymmetric Reductive Amination, Biocatalytic Transamination, and Synthesis via a Chiral Auxiliary.

Comparative Analysis of Synthetic Strategies

Methodology Key Advantages Potential Challenges Estimated Overall Yield Stereoselectivity (e.e.) Scalability
Asymmetric Reductive Amination High throughput, well-established, broad substrate scope.Requires screening of catalysts and ligands, potential for metal contamination.70-90%>95%Excellent
Biocatalytic Transamination Exceptional stereoselectivity, mild reaction conditions, environmentally benign.Enzyme stability and cost, substrate inhibition, equilibrium limitations.65-85%>99%Good, with process optimization
Chiral Auxiliary-Mediated Synthesis Reliable and predictable stereocontrol, well-documented procedures.Multi-step process, requires stoichiometric use of the auxiliary, potential for difficult purification.50-70%>98%Moderate

I. Asymmetric Reductive Amination: The Workhorse of Chiral Amine Synthesis

Asymmetric reductive amination has emerged as a robust and widely adopted method for the synthesis of chiral amines. This approach typically involves the in-situ formation of an imine from the corresponding ketone, followed by a stereoselective reduction catalyzed by a chiral metal complex.

Proposed Synthetic Workflow:

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol:
  • Imine Formation: To a solution of 5-(4-methoxyphenyl)pentan-2-one (1.0 equiv) in a suitable solvent (e.g., methanol, toluene), is added an ammonia source (e.g., ammonium acetate, gaseous ammonia). The mixture is stirred, often with a dehydrating agent, to drive the formation of the corresponding imine.

  • Asymmetric Reduction: The reaction mixture containing the imine is then subjected to a reduction under a hydrogen atmosphere (or using a hydride source) in the presence of a chiral catalyst. A common catalytic system involves an iridium or ruthenium complex with a chiral phosphine ligand.[1]

  • Work-up and Purification: Following the reaction, the catalyst is removed by filtration, and the product is isolated and purified using standard techniques such as chromatography.

Causality and Experimental Choices:
  • Catalyst Selection: The choice of metal and chiral ligand is paramount for achieving high enantioselectivity. Iridium and Ruthenium-based catalysts are often favored for their high activity and selectivity in ketone reductions.[1]

  • Solvent and Temperature: The solvent can significantly influence the solubility of the reactants and the catalyst, thereby affecting reaction rates and selectivity. Temperature is also a critical parameter that needs to be optimized to balance reaction kinetics and enantioselectivity.

II. Biocatalytic Transamination: The Green and Precise Approach

Enzymatic methods, particularly those employing transaminases, offer an environmentally friendly and highly selective alternative for chiral amine synthesis.[2] Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate.[3]

Proposed Synthetic Workflow:

Caption: Biocatalytic Transamination Workflow.

Experimental Protocol:
  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), 5-(4-methoxyphenyl)pentan-2-one (1.0 equiv), an amine donor (e.g., isopropylamine, L-alanine) in excess, and pyridoxal-5'-phosphate (PLP) cofactor are combined.[4]

  • Enzymatic Conversion: A suitable amine transaminase, either as a whole-cell preparation or a purified enzyme, is added to the mixture. The reaction is incubated at a controlled temperature (typically 25-40 °C) with gentle agitation.[4]

  • Product Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The chiral amine is then isolated and purified.

Causality and Experimental Choices:
  • Enzyme Selection: The choice of the specific amine transaminase is critical as it dictates the stereochemical outcome and substrate acceptance. A screening of a panel of ATAs is often necessary to identify the optimal enzyme.

  • Equilibrium Shift: The transamination reaction is reversible. To drive the reaction towards product formation, a large excess of the amine donor is used, or the ketone byproduct is removed (e.g., by evaporation if volatile like acetone).

III. Chiral Auxiliary-Mediated Synthesis: The Classic and Reliable Route

The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, provides a reliable and predictable method for asymmetric amine synthesis.[5] The auxiliary is first condensed with the ketone to form a chiral sulfinylimine, which then directs the stereoselective addition of a hydride reagent.

Proposed Synthetic Workflow:

Ketone 5-(4-methoxyphenyl)pentan-2-one Sulfinylimine Chiral N-sulfinylimine Ketone->Sulfinylimine + (R)-tert-butanesulfinamide - H2O Sulfinamide Intermediate Sulfinamide Sulfinylimine->Sulfinamide [H] (e.g., NaBH4) Amine (2S)-5-(4-Methoxyphenyl)pentan-2-amine Sulfinamide->Amine Acidic Cleavage (e.g., HCl) Auxiliary (R)-tert-butanesulfinamide

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Experimental Protocol:
  • Formation of the Chiral N-sulfinylimine: 5-(4-methoxyphenyl)pentan-2-one (1.0 equiv) is reacted with (R)-tert-butanesulfinamide (1.0 equiv) in the presence of a Lewis acid catalyst (e.g., Ti(OEt)4) to form the corresponding chiral N-sulfinylimine.[5]

  • Diastereoselective Reduction: The crude N-sulfinylimine is then reduced with a hydride reagent (e.g., sodium borohydride). The bulky tert-butanesulfinyl group directs the hydride attack to the opposite face, leading to a high diastereoselectivity.

  • Auxiliary Cleavage: The resulting sulfinamide is treated with a strong acid (e.g., HCl in methanol) to cleave the chiral auxiliary, affording the desired (2S)-amine hydrochloride salt.[5]

Causality and Experimental Choices:
  • Choice of Auxiliary: (R)-tert-butanesulfinamide is a commercially available and highly effective chiral auxiliary that generally provides excellent stereochemical control in the reduction of the derived ketimines.

  • Reducing Agent: The choice of reducing agent can influence the diastereoselectivity. Milder reducing agents like sodium borohydride are often sufficient and cost-effective.

Conclusion

The synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine can be approached through several efficient and stereoselective methods.

  • Asymmetric reductive amination stands out for its high efficiency and scalability, making it a preferred choice for large-scale production, provided that an effective catalyst system is identified.

  • Biocatalytic transamination offers unparalleled stereoselectivity and operates under green conditions, making it an increasingly attractive option, especially as the library of commercially available transaminases expands.[2]

  • The chiral auxiliary approach provides a reliable and predictable route that is well-suited for laboratory-scale synthesis where the cost and stoichiometric use of the auxiliary are less of a concern.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, cost considerations, and the available expertise and equipment.

References

  • Wang, J., et al. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
  • Beck, W., et al. (n.d.).
  • [No author given]. (n.d.). Three methods for synthesizing chiral amines with ATA.
  • [No author given]. (n.d.). Chiral amine synthesis : methods, developments and applications.
  • [No author given]. (2024).
  • Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • [No author given]. (2021). Asymmetric Synthesis. Molbank.
  • [No author given]. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. PubMed.
  • [No author given]. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
  • [No author given]. (n.d.).
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Source not further specified].
  • [No author given]. (n.d.).
  • [No author given]. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2S)-5-(4-Methoxyphenyl)pentan-2-amine. As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.

Hazard Characterization and Why It Matters

Before any handling or disposal, a thorough understanding of the substance's potential hazards is paramount. (2S)-5-(4-Methoxyphenyl)pentan-2-amine, as an amine compound, must be treated with caution. Amines as a class can pose significant risks, including toxicity, corrosivity, and environmental harm if not managed correctly.[1][2]

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[3][4][5] While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its classification as an amine warrants treating it as potentially hazardous waste until proven otherwise through formal analysis. The guiding principle is always precaution.

Table 1: Assumed Hazard Profile for (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Hazard CharacteristicPotential Risk & Rationale
Toxicity Amine compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2] Aromatic amines, in particular, are a known class of carcinogens.[2] All waste, including contaminated labware, must be handled as toxic.
Corrosivity (Basicity) As an amine, this compound is basic. It can cause irritation or burns upon contact with skin and eyes.[6] Mixing with acidic waste streams can trigger a violent exothermic (heat-generating) reaction.[7]
Reactivity Amines can react dangerously with incompatible substances like strong oxidizing agents and acids.[1][8] Improper mixing of waste is a primary cause of laboratory incidents.
Environmental Hazard Improper disposal, such as pouring down the drain, can be toxic to aquatic life and lead to long-term ecosystem contamination.[1]

The Regulatory Imperative: Compliance with EPA and OSHA

The disposal of laboratory chemicals is not merely a suggestion but a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[9][10] Your institution's Environmental Health and Safety (EHS) department is responsible for implementing programs that comply with these federal, state, and local regulations.[3][11]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous materials, emergency planning, and employee training.[12][13][14]

On-Site Waste Management: The Researcher's Direct Responsibility

While final disposal is handled by specialists, correct on-site management is the direct responsibility of the laboratory personnel generating the waste.

A. Waste Minimization

The first principle of waste management is to minimize its generation. Whenever possible, order only the necessary quantities for your research and design experiments to use the smallest scale feasible.[2]

B. Segregation: The Cornerstone of Safety

Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[1][9]

  • DO NOT mix amine waste with other waste streams, especially:

    • Acids: To prevent violent neutralization reactions.[15]

    • Oxidizing Agents: To avoid rapid and dangerous reactions.

    • Halogenated Solvents: Keep halogenated and non-halogenated solvent wastes separate for disposal purposes.[2]

  • DO collect (2S)-5-(4-Methoxyphenyl)pentan-2-amine waste in a dedicated container labeled for "Non-Halogenated Organic Waste" or "Amine Waste," as directed by your institution's EHS guidelines.

C. Containment and Labeling

Proper containment is non-negotiable for safety and compliance.

  • Container Selection: Use only chemically compatible containers, preferably the original manufacturer's container or a designated hazardous waste carboy (plastic is often preferred).[3][7] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[9]

  • Labeling: All waste containers must be clearly labeled the moment the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name(s) of the contents. Do not use abbreviations or chemical formulas.

    • The approximate concentrations or percentages of each component.

    • Relevant hazard pictograms (e.g., toxic, corrosive).[15]

    • The date of first accumulation.

  • Storage (Satellite Accumulation Area): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3] This area should be under the control of laboratory personnel, away from drains, and in a secondary containment system (like a spill pallet or bin) to contain any potential leaks.[8][9]

Step-by-Step Disposal Workflow

The following workflow outlines the procedural steps from waste generation to hand-off for final disposal.

  • Wear Appropriate PPE: Before handling the chemical or its waste, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][6]

  • Collect Waste: Carefully transfer the waste (2S)-5-(4-Methoxyphenyl)pentan-2-amine into the designated, pre-labeled hazardous waste container located in a fume hood.

  • Seal the Container: Securely close the container lid. Crucially, waste containers must be kept closed at all times except when actively adding waste.[3] This prevents the release of volatile fumes.

  • Store in SAA: Place the sealed container back into its designated SAA with secondary containment.

  • Manage Contaminated Materials: Any materials grossly contaminated with the amine, such as pipette tips, gloves, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste.[11][16] Collect these solid materials in a clearly labeled, sealed plastic bag or a designated solid waste container.[7][17]

  • Schedule Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often up to 12 months, provided volume limits are not exceeded), contact your EHS department to schedule a waste pickup.[3][11] Do not transport hazardous waste yourself. [11]

  • Final Disposal: Your EHS department or its licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18] The most common and effective disposal method for this type of organic waste is high-temperature incineration.[2][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of (2S)-5-(4-Methoxyphenyl)pentan-2-amine.

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Final Disposal cluster_error Incorrect Handling gen Waste Generation ((2S)-5-(4-Methoxyphenyl)pentan-2-amine) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe drain Disposal Down Drain gen->drain seg 2. Segregate Waste (Dedicated Amine/Organic Waste Stream) ppe->seg contain 3. Collect in Compatible, Labeled Container seg->contain Correct Stream mix Mixing with Incompatible Waste (e.g., Acids, Oxidizers) seg->mix Incorrect Stream store 4. Store in Satellite Accumulation Area (SAA) with Secondary Containment contain->store pickup 5. Container Full? Schedule EHS Pickup store->pickup transport 6. Authorized EHS Transport pickup->transport Yes disposal 7. Final Disposal at TSDF (e.g., Incineration) transport->disposal

Caption: Workflow for the safe disposal of amine-based chemical waste.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • Small Spills: For very small spills within a fume hood, trained personnel can manage the cleanup. Use a spill kit with an appropriate absorbent material (do not use combustible materials like paper towels for large spills). Dampen the material to prevent dusting.[17] Collect all cleanup materials in a sealed bag or container and dispose of it as hazardous waste.[11]

  • Large Spills: Evacuate the immediate area. Alert colleagues and notify your laboratory supervisor and the institution's EHS department immediately. Do not attempt to clean up a large or uncontrolled spill unless you are specifically trained and equipped to do so.[11]

By integrating these principles and procedures into your daily laboratory operations, you contribute to a culture of safety, ensure environmental stewardship, and uphold the highest standards of professional scientific conduct.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Aclarity. [Link]

  • Hazardous Waste. US EPA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.